3-(Aminomethyl)picolinic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H8N2O2 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
3-(aminomethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H8N2O2/c8-4-5-2-1-3-9-6(5)7(10)11/h1-3H,4,8H2,(H,10,11) |
InChI Key |
PHXQROUITYIKPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)CN |
Origin of Product |
United States |
Foundational & Exploratory
Chemical properties of 3-(Aminomethyl)picolinic acid (CAS 23612-58-0)
An In-depth Technical Guide to the Chemical Properties of 3-(Aminomethyl)picolinic Acid
Introduction: A Molecule of Untapped Potential
This compound is a fascinating heterocyclic compound that, while not extensively documented in mainstream literature, holds significant promise for researchers in medicinal chemistry, materials science, and drug development. Its structure uniquely combines the features of a picolinic acid scaffold—a known metal chelator and a key component in various biologically active molecules—with a flexible aminomethyl side chain. This combination of a rigid aromatic core with a basic, nucleophilic appendage suggests a wide range of potential applications, from the synthesis of novel pharmaceutical intermediates to the development of specialized ligands for catalysis.
This guide provides a deep dive into the chemical properties of this compound. Given the relative scarcity of published experimental data for this specific molecule, this paper adopts the perspective of a senior application scientist. We will leverage established chemical principles and draw authoritative data from closely related structural analogues—namely picolinic acid and 3-(aminomethyl)pyridine—to construct a robust, predictive profile of the molecule's behavior. This approach not only provides a comprehensive theoretical foundation but also outlines the causal logic for designing future experimental validations.
Molecular Structure and Physicochemical Properties
The foundational step in understanding any molecule is a thorough analysis of its structure and the resulting physical properties. The molecule features three key functional groups that dictate its overall chemical personality: the pyridine ring nitrogen, the carboxylic acid, and the primary amine of the aminomethyl group.
Figure 1: Chemical structure of this compound highlighting its key functional groups.
Predicted Physicochemical Data
The following table summarizes the core physicochemical properties. Values for molecular weight and formula are calculated, while others are predicted based on structural analysis and comparison with related compounds.
| Property | Value / Prediction | Justification / Source |
| CAS Number | 1050610-92-8 | BLD Pharm[1] |
| Molecular Formula | C₇H₈N₂O₂ | Calculated |
| Molecular Weight | 152.15 g/mol | Calculated[1] |
| Appearance | White to off-white solid | Predicted based on related aminocarboxylic acids. |
| pKa Values | pKa₁ ≈ 1-2 (COOH)pKa₂ ≈ 4-5 (Pyridine-H⁺)pKa₃ ≈ 8-9 (NH₃⁺) | Predicted by analogy. Picolinic acid has a pKa of ~1.0 for the acid and ~5.4 for the ring nitrogen[2][3]. 3-(Aminomethyl)pyridine has a pKa of ~8.3 for its aminomethyl group[4]. The electron-withdrawing nature of the adjacent carboxyl group on the ring likely lowers the pKa of the pyridine nitrogen slightly, while the pKa of the aminomethyl group is expected to be similar to its pyridine analogue. |
| Isoelectric Point (pI) | pI ≈ 6.5 | Predicted as the average of pKa₂ and pKa₃, the two cationic groups. This is the pH at which the molecule is expected to be predominantly in its neutral, zwitterionic form. |
| Solubility | Highly soluble in aqueous solutions, especially around its pI. Sparingly soluble in nonpolar organic solvents. | The presence of three ionizable groups and the potential to form a zwitterion strongly suggests high aqueous solubility. Picolinic acid is noted for its high water solubility[5]. |
| Stability | Stable under standard laboratory conditions (room temperature, protected from light). Store in a dry environment. | Predicted based on general stability of pyridine carboxylic acids. Avoid strong oxidizing agents and extreme heat, which could lead to decarboxylation. |
Spectroscopic Profile: A Predictive Analysis
Spectroscopic analysis is essential for structural confirmation and purity assessment. Below, we predict the key features in ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, explaining the chemical reasoning behind these predictions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (in D₂O): The choice of D₂O as a solvent is logical for this polar, water-soluble molecule. The acidic protons of the carboxyl and amino groups will exchange with deuterium and will likely not be observed.
-
δ 8.0-8.5 ppm (doublet): Proton on C6. It is adjacent to the electron-withdrawing pyridine nitrogen, shifting it significantly downfield.
-
δ 7.5-8.0 ppm (doublet or triplet): Protons on C4 and C5. These will be in the typical aromatic region, with their exact shifts and coupling influenced by the substituents.
-
δ 4.0-4.5 ppm (singlet): The two protons of the aminomethyl group (-CH₂-). This singlet is due to the absence of adjacent protons to couple with. Its downfield shift is due to the proximity of the aromatic ring.
-
-
¹³C NMR (in D₂O):
-
δ 170-180 ppm: Carboxylic acid carbon (C=O).
-
δ 120-160 ppm: The five carbons of the pyridine ring. The carbons attached to the nitrogen (C2, C6) and the substituents will be the most deshielded.
-
δ 45-55 ppm: Methylene carbon (-CH₂-).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides a valuable fingerprint based on the vibrational frequencies of functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Rationale |
| 3200-3500 | N-H Stretch (Amine) | Medium, sharp peaks | Characteristic of a primary amine. |
| 2500-3300 | O-H Stretch (Carboxylic Acid) | Very broad | The broadness is due to strong hydrogen bonding, a hallmark of carboxylic acids[6]. |
| ~1700-1725 | C=O Stretch (Carboxylic Acid) | Strong, sharp | The carbonyl stretch is one of the most intense peaks in the spectrum. |
| ~1550-1650 | Aromatic C=C and C=N Stretches | Medium to strong, multiple peaks | Characteristic of the pyridine ring system. |
| ~1400-1500 | C-H Bending (-CH₂-) | Medium | Corresponds to the scissoring motion of the methylene group. |
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry would provide key information on the molecular weight and fragmentation patterns.
-
Molecular Ion (M⁺): A peak at m/z = 152 is expected, corresponding to the molecular weight of the compound.
-
Key Fragmentation Pathways:
-
Loss of H₂O (m/z = 134): A common fragmentation for carboxylic acids.
-
Loss of •COOH (m/z = 107): Decarboxylation is a primary fragmentation pathway, leading to a stable aminomethylpyridine radical cation. This is analogous to the behavior of niacin, which shows loss of the hydroxyl radical[7].
-
Loss of •CH₂NH₂ (m/z = 122): Cleavage of the aminomethyl group.
-
Peak at m/z = 108: Corresponding to the 3-(aminomethyl)pyridine fragment after loss of CO₂.
-
Reactivity and Synthetic Logic
The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. Understanding this allows for its strategic use as a building block.
Figure 2: Reactivity map showing the primary synthetic pathways available for each functional group.
-
Carboxylic Acid: This group is the primary site for forming esters and amides. Standard coupling reagents like DCC or EDC can be used to form amide bonds with other amines, making it a valuable scaffold for building larger molecules.
-
Primary Amine: The aminomethyl group is a strong nucleophile. It can be readily acylated with acid chlorides or anhydrides, or alkylated with alkyl halides. This allows for the extension of the molecule from the 3-position.
-
Pyridine Ring: The pyridine nitrogen is basic and can be protonated or N-oxidized. Crucially, the combination of the ring nitrogen and the carboxyl group forms a bidentate chelation site, similar to picolinic acid itself, which is known to form stable complexes with a variety of metal ions[8]. This property is central to its potential use in catalysis and as a metal-sequestering agent.
Essential Experimental Protocols
To move from prediction to empirical validation, robust and self-validating experimental protocols are required. The following sections detail the methodologies for two fundamental analyses.
Protocol: Determination of pKa by Potentiometric Titration
Causality: Potentiometric titration is the gold standard for determining dissociation constants. By monitoring the pH of a solution as a strong acid or base is added, we can directly observe the buffering regions corresponding to each ionizable group. The midpoint of each flat buffering region on the titration curve corresponds to a pKa value. This method is self-validating because the shape of the curve and the number of observed inflection points must align with the predicted number of ionizable groups.
Methodology:
-
Preparation: Accurately weigh ~15 mg of this compound and dissolve it in 50 mL of 0.1 M KCl solution (the KCl maintains constant ionic strength).
-
Acidification: Lower the pH of the solution to ~1.0 by adding standardized 0.1 M HCl. This ensures all functional groups are fully protonated at the start.
-
Titration: Place a calibrated pH electrode in the solution. Begin titrating with standardized 0.1 M NaOH, adding it in small, precise increments (e.g., 0.05 mL).
-
Data Collection: Record the pH value after each addition of NaOH, allowing the reading to stabilize. Continue until the pH reaches ~12.
-
Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). Identify the three equivalence points. The pH at the halfway point to each equivalence point corresponds to a pKa value.
Figure 3: Workflow for the potentiometric titration to determine pKa values.
Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is a cornerstone of chemical analysis, allowing for the separation, identification, and quantification of components in a mixture. For a polar, ionizable compound like this compound, a reversed-phase method with a buffered mobile phase is the logical choice. The buffer controls the ionization state of the molecule, ensuring consistent retention times and sharp peak shapes. UV detection is ideal due to the strong absorbance of the pyridine ring.
Methodology:
-
System: A standard HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid is a common mobile phase modifier that provides protons to suppress the ionization of the carboxylic acid, leading to better retention on a C18 column.
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 265 nm.
-
Rationale: Picolinic acid derivatives typically show strong absorbance maxima around 260-270 nm.
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of ~1 mg/mL.
-
Analysis: Inject 10 µL of the sample. The purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total area of all observed peaks.
Conclusion
This compound presents a compelling profile for chemical and pharmaceutical research. While direct experimental data is sparse, a thorough analysis grounded in the established properties of its structural components allows for a robust predictive model of its chemical behavior. Its amphoteric nature, defined by three distinct pKa values, governs its solubility and reactivity. The molecule's spectroscopic signatures are predictable and provide a clear pathway for its empirical identification and characterization. The strategic combination of a carboxylic acid, a primary amine, and a pyridine ring offers a versatile platform for synthetic derivatization and metal chelation. The protocols outlined herein provide a clear, logically-defended roadmap for any researcher, scientist, or drug development professional looking to validate these properties and unlock the full potential of this promising compound.
References
-
ResearchGate. FT-IR spectra of (a) 2-Picolinic acid (b) Cu(Pic)2(H2O).... [Link]
-
LookChem. Cas 98-98-6, Picolinic acid. [Link]
-
Wikipedia. Picolinic acid. [Link]
-
DrugFuture. Picolinic Acid. [Link]
-
Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]
-
PubChem. Picolinic acid. [Link]
-
PubChem. 3-Aminopicolinic acid. [Link]
-
MDPI. Solubility and Crystallization Studies of Picolinic Acid. [Link]
-
Chemistry Stack Exchange. In the mass spectrum of niacin (3-pyridine-carboxylic acid), what ion corresponds to the peak at m/z = 105?. [Link]
-
Illinois State University. Infrared Spectroscopy. [Link]
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- 8. chemimpex.com [chemimpex.com]
Literature review of 3-(Aminomethyl)picolinic acid as a pharmaceutical intermediate
This technical guide provides a comprehensive literature review and operational manual for 3-(Aminomethyl)picolinic acid , a critical bifunctional pyridine intermediate.
Technical Whitepaper & Operational Guide
Executive Summary: The "Chameleon" Intermediate
This compound (CAS: 1050610-92-8 for HCl salt; related lactam CAS: 53663-54-8 ) represents a distinct class of "self-masking" pharmaceutical intermediates. While nominally a
This duality—existing as an open-chain amino acid in acidic/protected conditions and a fused lactam in neutral/basic conditions—makes it a versatile scaffold for M4 muscarinic acetylcholine receptor modulators , AKT1 inhibitors , and next-generation metalloenzyme chelators . This guide synthesizes the chemical behavior, synthesis pathways, and therapeutic applications of this moiety.[1][2]
Chemical Identity & Physicochemical Properties[3]
Structural Analysis
The molecule features a pyridine ring substituted at the 2-position with a carboxylic acid and at the 3-position with an aminomethyl group.[3]
| Property | Data | Notes |
| IUPAC Name | 3-(Aminomethyl)pyridine-2-carboxylic acid | |
| Molecular Formula | C | |
| Molecular Weight | 152.15 g/mol | |
| Key Moiety | Pyridine-2,3-dicarboximide precursor | Pre-organized for chelation or cyclization. |
| pKa Values | ~2.1 (COOH), ~8.8 (NH | Estimated; zwitterionic at physiological pH. |
| Stability | Metastable (Open Chain) | Spontaneously cyclizes to lactam upon dehydration or heating. |
The Cyclization Equilibrium
A critical handling parameter is the equilibrium between the open-chain form and the bicyclic lactam. In drug synthesis, the "open" form is often generated in situ or maintained as an ester/salt to prevent premature closure.
Mechanism:
-
Open Form: this compound.
-
Transition: Nucleophilic attack of the 3-aminomethyl nitrogen on the 2-carbonyl carbon.
-
Closed Form: 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one (Lactam).
Synthetic Methodologies
Method A: Reduction of 3-Cyanopicolinates (Classical Route)
This route is preferred for generating the open-chain ester or acid salt.
-
Precursor: Ethyl 3-cyanopicolinate.
-
Reagents: H
/ Pd-C or Raney Nickel; acidic media (HCl/EtOH). -
Mechanism: Catalytic hydrogenation of the nitrile group to the primary amine.
-
Control Point: Conducting the reaction in acidic ethanol traps the amine as the hydrochloride salt, preventing cyclization.
Method B: The Ugi-Zhu Multicomponent Cascade (Modern Route)
For generating highly substituted pyrrolo[3,4-b]pyridin-5-one libraries, the Ugi-Zhu reaction is the gold standard. This "one-pot" method assembles the core from simple precursors.
-
Components: Aldehyde + Amine + Isocyanoacetamide.[2]
-
Catalyst: Ytterbium triflate [Yb(OTf)
] or Scandium triflate. -
Sequence: Ugi-3CR
Aza-Diels-Alder N-acylation Decarboxylation Dehydration.[2] -
Advantage: High atom economy; allows rapid diversification of the pyridine ring for SAR (Structure-Activity Relationship) studies.
Method C: Anhydride Imidization (Scale-Up Route)
Used when the target is the oxidized imide (dione) or reduced lactam.
-
Precursor: 2,3-Pyridinedicarboxylic anhydride.
-
Reagent: Primary amine (R-NH
). -
Process:
-
Ring opening to the amide-acid.
-
Thermal dehydration (Reflux in Acetic Acid) to form the phthalimide-like dione.
-
Selective reduction (Zn/AcOH or NaBH
) to the lactam.
-
Pharmaceutical Applications
Neurology: M4 Muscarinic Positive Allosteric Modulators (PAMs)
The pyrrolo[3,4-b]pyridin-5-one scaffold is a bioisostere of the isoindolinone core found in many CNS-active agents.
-
Target: M4 mAChR (Muscarinic Acetylcholine Receptor 4).[4]
-
Indication: Schizophrenia, Alzheimer's Disease.
-
Mechanism: The fused lactam core provides a rigid geometric constraint that fits the allosteric binding pocket, enhancing the receptor's affinity for acetylcholine.
-
Key Reference: Patent WO2017112719A1 describes 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones as selective M4 PAMs.
Oncology: AKT1 Kinase Inhibitors
Substituted pyrrolopyridinones have shown efficacy in inhibiting AKT1, a key protein in the PI3K/AKT/mTOR signaling pathway.
-
Activity: Cytotoxicity against breast cancer cell lines (MDA-MB-231).[2]
-
Design: The pyridine nitrogen offers a hydrogen bond acceptor site distinct from the carbocyclic isoindolinone analogs, altering solubility and kinase selectivity profiles.
Infectious Disease: SARS-CoV-2
Recent in silico and in vitro studies (MDPI, 2023) have screened fluorinated pyrrolo[3,4-b]pyridin-5-ones as potential inhibitors of viral proteases, leveraging the scaffold's ability to stack within hydrophobic pockets.
Experimental Protocols
Protocol 5.1: Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one (Lactam Core)
Adapted from standard anhydride procedures (e.g., Search Result 1.16).
Reagents:
-
2,3-Pyridinedicarboxylic anhydride (5.0 g, 33.5 mmol)[5]
-
Benzylamine (3.85 mL, 35.2 mmol) - Model amine
-
Acetic Acid (50 mL)[5]
-
Diethyl ether (for trituration)[5]
Procedure:
-
Charge: Suspend 2,3-pyridinedicarboxylic anhydride in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Addition: Add benzylamine dropwise. An exotherm may occur as the ring opens to the amide-acid.
-
Cyclization: Heat the mixture to reflux (approx. 118°C) for 18 hours. This drives the dehydration to the imide (dione).
-
Work-up: Cool to room temperature. Concentrate in vacuo to remove acetic acid.
-
Purification: Triturate the residue with diethyl ether. Filter the white solid.[6]
-
Reduction (Optional Step for Lactam): Dissolve the dione in acetic acid, add Zn dust (5 eq), and reflux for 4 hours to selectively reduce one carbonyl to the methylene, yielding the lactam.
Validation Criteria:
-
TLC: Disappearance of anhydride starting material.
-
1H NMR: Appearance of methylene singlet (lactam) or absence of carboxylic acid proton.
Visualizations
Synthetic Pathways Overview
The following diagram illustrates the two primary routes to the scaffold: the reductive route (Open Chain) and the anhydride route (Closed Ring).
Caption: Figure 1. Dual synthetic pathways accessing the pyrrolo[3,4-b]pyridin-5-one scaffold via Anhydride Imidization (Route A) and Nitrile Reduction (Route B).
The Cyclization Equilibrium
This diagram highlights the critical stability relationship between the open amino acid and the closed lactam.
Caption: Figure 2. The dynamic equilibrium between the open-chain amino acid and the fused lactam. Acidic conditions favor the open salt; neutral/basic conditions favor the lactam.
References
-
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction. Molecules. (2023). Available at: [Link]
- 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Allosteric Modulators of the M4 Muscarinic Acetylcholine Receptor.Patent WO2017112719A1. (2017).
-
6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione. Acta Crystallographica Section E. (2011). Available at: [Link]
-
Synthesis of Some Aminopicolinic Acids. University of Missouri–St. Louis. (2012). Available at: [Link]
-
Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). ResearchGate. (2023). Available at: [Link]
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- 4. WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
- 5. 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Biological Activity and Toxicity Profile of 3-(Aminomethyl)picolinic Acid Derivatives
This guide provides a comprehensive technical overview of 3-(aminomethyl)picolinic acid derivatives, a class of compounds with significant potential in drug discovery and development. By synthesizing current scientific literature, this document will explore their synthesis, diverse biological activities, and toxicological profiles, offering valuable insights for researchers, scientists, and professionals in the pharmaceutical and agrochemical industries.
Introduction: The Picolinic Acid Scaffold
Picolinic acid, a pyridine-2-carboxylic acid, is an endogenous catabolite of the amino acid tryptophan via the kynurenine pathway.[1] This simple heterocyclic compound and its derivatives have garnered substantial interest due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and herbicidal activities.[2][3][4] The introduction of an aminomethyl group at the 3-position of the picolinic acid core creates a unique scaffold that can be further functionalized to modulate biological activity and pharmacokinetic properties. This guide will focus specifically on the synthesis, bioactivity, and safety considerations of these this compound derivatives.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be approached through several strategic pathways, primarily involving the modification of the picolinic acid core or the construction of the substituted pyridine ring. While direct synthesis protocols for a wide range of this compound derivatives are not extensively detailed in publicly available literature, analogous synthetic routes for related aminopicolinic acids and aminomethylated compounds provide a strong foundation for their preparation.
A plausible synthetic approach for creating a library of this compound derivatives, such as amides, is outlined below. This multi-step process begins with the preparation of the core this compound structure, which can then be derivatized.
Proposed Synthesis of the this compound Core
One potential route to the this compound core involves the reduction of a nitrile group at the 3-position. This can be conceptualized as a variation of synthetic efforts reported for analogous compounds.[5] The general workflow would be as follows:
-
Starting Material: Commercially available 3-cyanopicolinic acid or a suitable precursor.
-
Reduction of the Nitrile: The cyano group can be reduced to a primary amine using various reducing agents. Catalytic hydrogenation, for instance with palladium on carbon (Pd/C) under a hydrogen atmosphere, is a common method for this transformation.[5]
-
Purification: The resulting this compound would then be purified using standard techniques such as crystallization or chromatography.
It is important to note that the reduction of a cyano group on a pyridine ring can sometimes be challenging, and optimization of reaction conditions would be necessary.[5]
Derivatization via Amide Bond Formation
Once the this compound core is obtained, the carboxylic acid moiety can be readily converted to a variety of amides using standard peptide coupling techniques.[6] This allows for the introduction of diverse chemical functionalities to explore structure-activity relationships.
Experimental Protocol: Amide Synthesis
-
Activation of the Carboxylic Acid: To a solution of this compound in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an additive like 1-hydroxybenzotriazole (HOBt).
-
Addition of the Amine: To the activated acid, add the desired primary or secondary amine, along with a non-nucleophilic base like triethylamine (Et3N) to neutralize any acid formed.
-
Reaction: Stir the reaction mixture at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is typically quenched with water, and the product is extracted into an organic solvent. The crude product is then purified by column chromatography to yield the desired amide derivative.
Caption: Workflow for the synthesis of 3-(aminomethyl)picolinamide derivatives.
Biological Activities of this compound Derivatives
While specific studies on this compound derivatives are limited, the broader class of picolinic acid derivatives exhibits a wide range of biological activities.[7] The introduction of the aminomethyl group at the 3-position can be expected to influence these activities through changes in polarity, basicity, and potential for new interactions with biological targets.
Antimicrobial and Antiviral Activity
Picolinic acid itself has demonstrated antimicrobial and antiviral properties, which are often attributed to its ability to chelate essential metal ions like iron and zinc, thereby disrupting microbial or viral replication.[8] Aminomethylated compounds have also been reported to possess significant antimicrobial and antifungal effects.[9] It is therefore plausible that this compound derivatives could exhibit potent antimicrobial activity, potentially through a dual mechanism of metal chelation and other target interactions.
Anticancer Activity
Numerous derivatives of picolinic acid have been investigated for their anticancer potential.[7] Some aminomethylated compounds have been shown to induce apoptosis in cancer cells.[2] The this compound scaffold could serve as a valuable starting point for the development of novel anticancer agents. The primary amine of the aminomethyl group provides a handle for further derivatization to optimize potency and selectivity.
Herbicidal Activity
Picolinic acid derivatives are a well-established class of synthetic auxin herbicides.[10][11] These compounds mimic the plant hormone auxin, leading to uncontrolled growth and ultimately death of susceptible plants.[12] The herbicidal activity is highly dependent on the substitution pattern on the pyridine ring.[10] While there is no specific data on the herbicidal potential of this compound derivatives, this is an area that warrants investigation, as the aminomethyl group could influence binding to the auxin receptor.
Neurological and Anti-inflammatory Effects
Picolinic acid is involved in immunological responses and has been shown to have neuroprotective effects.[1][13] Derivatives of picolinic acid have also been developed as anticonvulsants.[14] The presence of an amino group can be a key feature in compounds targeting the central nervous system. Therefore, this compound derivatives may possess interesting neurological and anti-inflammatory properties.
Table 1: Summary of Potential Biological Activities
| Biological Activity | Potential Mechanism of Action | Key Structural Features |
| Antimicrobial/Antiviral | Metal chelation, disruption of cellular processes.[8] | Picolinic acid core, aminomethyl group. |
| Anticancer | Induction of apoptosis, enzyme inhibition.[2] | Varies with derivative; potential for diverse interactions. |
| Herbicidal | Mimicking the plant hormone auxin.[11][12] | Picolinic acid core; specific ring substitutions are critical.[10] |
| Neurological/Anti-inflammatory | Modulation of immune responses, receptor binding.[1][13] | Amino group may enhance CNS penetration and target interaction. |
Toxicity Profile and Safety Considerations
The toxicological profile of any new chemical entity is of paramount importance. For this compound derivatives, we can infer potential toxicities from data on picolinic acid and related compounds.
Acute Toxicity of Picolinic Acid
Studies in rats have shown that high doses of picolinic acid can be lethal.[15] Oral administration of very high doses (≥500 mg/kg/day) in Sprague-Dawley rats resulted in vascular-neurotoxic effects, including brain necrosis and hemorrhage.[3] Lower doses (125 or 250 mg/kg/day) did not produce apparent adverse effects.[3] The toxicity of picolinic acid is thought to be related to its metal-chelating properties, which can disrupt essential biological processes.[15]
Localized Toxicity
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides some hazard information for 3-aminopicolinic acid, a structurally related compound. It is classified as a substance that may cause an allergic skin reaction and serious eye irritation.[16] This suggests that this compound derivatives may also have the potential to be skin and eye irritants, and appropriate personal protective equipment should be used when handling these compounds.
In Vitro and In Vivo Toxicity Assessment Workflow
A systematic approach is necessary to evaluate the toxicity of novel this compound derivatives.
Caption: A typical workflow for assessing the toxicity of a new chemical entity.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Plate cells (e.g., HepG2, a human liver cancer cell line) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Future Perspectives
The this compound scaffold represents a promising starting point for the development of new therapeutic agents and agrochemicals. Future research should focus on:
-
Synthesis of Diverse Libraries: The development of efficient and versatile synthetic routes to a wide range of this compound derivatives is crucial for thorough structure-activity relationship studies.
-
Target Identification: Elucidating the specific molecular targets of bioactive derivatives will be essential for understanding their mechanisms of action and for rational drug design.
-
Pharmacokinetic and Pharmacodynamic Studies: In-depth ADME (absorption, distribution, metabolism, and excretion) and pharmacokinetic/pharmacodynamic (PK/PD) studies will be necessary to assess the drug-like properties of lead compounds.
-
Comprehensive Toxicity Profiling: A thorough evaluation of the toxicity of promising candidates, including chronic toxicity and developmental and reproductive toxicity studies, will be required for regulatory approval.
By leveraging the chemical versatility of the this compound scaffold and employing a systematic approach to biological and toxicological evaluation, researchers can unlock the full potential of this intriguing class of compounds.
References
-
Synthesis of aminomethyl linked (+)-usnic acid derivatives via the Mannich reaction and evaluation of their biological activities. (2023). PubMed. [Link]
-
Synthesis and structure-activity relationships of 3-aminobenzophenones as antimitotic agents. (n.d.). PubMed. [Link]
-
Bawa, R. A., & Gwaltney, S. L. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]
-
Picolinic acid, a catabolite of L-tryptophan, is a costimulus for the induction of reactive nitrogen intermediate production in murine macrophages. (n.d.). PubMed. [Link]
- Vécsei, L., Szalárdy, L., Fülöp, F., & Toldi, J. (2013). Kynurenines in the CNS: from far-fetched systems to powerful therapeutic targets. Nature Reviews Drug Discovery, 12(1), 64–82.
-
Grant, R. S., Coggan, S. E., & Smythe, G. A. (2009). The Physiological Action of Picolinic Acid in the Human Brain. International Journal of Tryptophan Research, 2, 71–79. [Link]
-
Yaqoob, S., Khan, F. A., Tanveer, N., Ali, S., Hameed, A., El-Seedi, H., ... & Wang, Y. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1487–1525. [Link]
-
Szűcs, E., Matkovich, T., & Fábián, I. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 27(19), 6649. [Link]
-
Feng, T., Liu, Q., Xu, Z., Li, H., Wei, W., Shi, R., ... & Liu, S. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(11), 4471. [Link]
-
3-Aminopicolinic acid. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (2015). PubMed Central. [Link]
-
Duque, G., El-Hajj, G., Jan, A., & Vlahovich, N. (2021). Evaluating the toxicity of escalating dose of oral picolinic acid in Sprague-Dawley rats. Toxicology, 462, 152960. [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2024). PubMed. [Link]
-
Sanada, H., & Miyazaki, M. (2001). Large amounts of picolinic acid are lethal but small amounts increase the conversion of tryptophan-nicotinamide in rats. The Journal of Nutrition, 131(10), 2583–2588. [Link]
-
Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). PubMed. [Link]
-
New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. (2005). PubMed. [Link]
-
Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3. (n.d.). ResearchGate. [Link]
-
Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (n.d.). ResearchGate. [Link]
-
Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. (2024). PubMed. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Synthesis of aminomethyl linked (+)-usnic acid derivatives via the Mannich reaction and evaluation of their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluating the toxicity of escalating dose of oral picolinic acid in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. irl.umsl.edu [irl.umsl.edu]
- 6. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Picolinic acid, a catabolite of L-tryptophan, is a costimulus for the induction of reactive nitrogen intermediate production in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Large amounts of picolinic acid are lethal but small amounts increase the conversion of tryptophan-nicotinamide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 3-Aminopicolinic acid | C6H6N2O2 | CID 73836 - PubChem [pubchem.ncbi.nlm.nih.gov]
Difference between 3-(Aminomethyl)picolinic acid and 6-(Aminomethyl)picolinic acid
Executive Summary
This technical guide analyzes the structural, synthetic, and functional divergences between 3-(Aminomethyl)picolinic acid (3-AMPA) and 6-(Aminomethyl)picolinic acid (6-AMPA) . While both are pyridine-2-carboxylic acid derivatives containing a primary aminomethyl group, their regiochemistry dictates fundamentally different chemical behaviors.
-
6-AMPA (The "Pincer" Scaffold): The 2,6-substitution pattern creates a stable, extended geometry ideal for tridentate metal coordination (pincer ligands) and linear molecular linking. It is kinetically stable against intramolecular cyclization.
-
3-AMPA (The "Lactam" Scaffold): The 2,3-substitution pattern places the amine and acid in immediate proximity, creating a high thermodynamic drive for intramolecular cyclization. This molecule exists in equilibrium with, or spontaneously converts to, the bicyclic lactam pyrrolo[3,4-b]pyridin-5-one .
Chemical Identity & Structural Properties
The following table summarizes the core physicochemical distinctions. Note the specific CAS numbers, as generic searches often confuse these with amino (–NH₂) rather than aminomethyl (–CH₂NH₂) derivatives.
| Feature | 6-(Aminomethyl)picolinic Acid | This compound |
| Abbreviation | 6-AMPA | 3-AMPA |
| CAS Number | 160939-10-6 (Acid) | N/A (Often isolated as Lactam or Ester) |
| Lactam Analog | N/A (Sterically impossible) | Pyrrolo[3,4-b]pyridin-5-one |
| Geometry | Linear / 120° Angle | Ortho-like / Vicinal |
| Chelation Mode | Tridentate (N-N-O) Pincer | Bidentate (N-O) or Lactam (Non-chelating) |
| Primary Risk | Solubility (Zwitterionic aggregation) | Spontaneous Cyclization |
Structural Visualization
The diagram below illustrates the divergent stability pathways. 6-AMPA remains open, while 3-AMPA is prone to cyclization.
Figure 1: Divergent stability pathways. 6-AMPA forms stable metal complexes, whereas 3-AMPA cyclizes into a fused lactam ring.
Synthesis & Experimental Protocols
The synthesis of these isomers requires distinct strategies to manage their respective reactivities.
A. Synthesis of 6-(Aminomethyl)picolinic Acid
Target: Stable Ligand Scaffold
The 6-isomer is typically accessible via the functionalization of 6-methylpicolinate or reduction of 6-cyanopicolinate.
Protocol (Reductive Route):
-
Starting Material: Methyl 6-cyanopicolinate.
-
Reduction: Hydrogenation using Pd/C (10%) in MeOH/HCl. The presence of acid is critical to protonate the resulting amine immediately, preventing intermolecular amide formation (polymerization).
-
Hydrolysis: The methyl ester is hydrolyzed using LiOH in THF/Water.
-
Isolation: Adjust pH to the isoelectric point (~3.5–4.0). The zwitterion precipitates.
Self-Validating Checkpoint:
-
1H NMR (D₂O/DCl): Look for the singlet methylene peak (–CH₂–) at ~4.4 ppm.
-
Absence of Polymer: If the product is insoluble in acid, intermolecular polymerization likely occurred during reduction.
B. Synthesis of this compound (Lactam Route)
Target: Isoindolinone-like Scaffold
Due to the high rate of cyclization, the "open" amino acid is rarely the final product. Researchers typically target the lactam (pyrrolo[3,4-b]pyridin-5-one) or use a protected form.
Protocol (Multicomponent Cascade):
-
Reagents: 2-Pyridinecarboxaldehyde, Amine (R-NH₂), Isocyanoacetamide.
-
Reaction: Ugi-Zhu three-component reaction (3CR) catalyzed by Scandium(III) triflate or Cerium(III) chloride.
-
Mechanism: The initial condensation forms an oxazole intermediate, which undergoes an aza-Diels-Alder reaction with a dienophile (e.g., maleic anhydride) followed by aromatization.[1]
-
Result: A substituted pyrrolo[3,4-b]pyridin-5-one.
To obtain the Open Acid (Transiently):
-
Hydrolysis: Reflux the lactam in 6M HCl for 12 hours.
-
Validation: The open form is only stable in strong acid (as the ammonium salt). Upon neutralization (pH > 7), it will re-cyclize or aggregate.
Coordination Chemistry & Applications
The utility of these molecules in drug discovery and catalysis is defined by their "bite angle" and coordination modes.
6-AMPA: The Pincer Ligand
The 6-AMPA motif creates a tridentate binding pocket (N_pyridine, N_amine, O_acid).
-
Geometry: Meridional coordination.
-
Application: Used to stabilize transition metals (Zn²⁺, Cu²⁺, Gd³⁺) for MRI contrast agents or metallo-enzyme mimics.
-
Stability Constant (log K): Typically high (>10 for Cu²⁺) due to the chelate effect (two fused 5-membered rings involving the metal).
3-AMPA: The Steric Wedge
The 3-AMPA motif is sterically crowded.
-
Geometry: Cannot form a planar tridentate complex without significant ring strain.
-
Application:
-
As Lactam: Aza-analogue of isoindolin-1-one (a privileged scaffold in kinase inhibitors). The rigid bicyclic system mimics the adenosine core of ATP.
-
As Open Chain: Used as a bidentate linker where the amine is used for conjugation (e.g., to a fluorophore) and the pyridine-acid binds a metal, but this requires protection of the amine to prevent lactamization during coupling.
-
Comparative Data Table:
| Property | 6-AMPA | 3-AMPA (Open Form) |
| pKa (Amine) | ~8.8 | ~8.5 (Lower due to proximity to EWG) |
| pKa (Acid) | ~2.1 | ~2.0 |
| Metal Binding | Tridentate (Strong) | Bidentate (Weak/Unstable) |
| Pharma Use | Linker / Chelator | Kinase Inhibitor Scaffold (Lactam) |
References
- Synthesis of 6-(Aminomethyl)picolinic Acid Derivatives: Source: ChemicalBook & Alchem Pharmtech. "6-(Aminomethyl)picolinic acid CAS 160939-10-6."
-
Lactamization of 3-Substituted Picolinic Acids (Ugi-Zhu Reaction)
-
Coordination Chemistry of Picolinic Acid Derivatives
- Title: "Dipicolinic acid, its analogues and derivatives: Aspects of their coordin
- Source: Reviews in Inorganic Chemistry (De Gruyter).
-
URL:[Link]
-
Biological Activity of Pyrrolo[3,4-b]pyridin-5-ones (3-AMPA Lactams)
- Title: "Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma."
- Source: MDPI (Molecules).
-
URL:[Link]
Sources
Zwitterionic Dynamics of 3-(Aminomethyl)picolinic Acid: A Physicochemical Analysis
Topic: Zwitterionic Character of 3-(Aminomethyl)picolinic Acid at Physiological pH Content Type: Technical Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Formulation Engineers.
Executive Summary
In the context of fragment-based drug discovery (FBDD) and metalloproteinase inhibition, this compound (3-AMPA) represents a privileged scaffold. Its physicochemical behavior at physiological pH (7.4) is frequently misunderstood due to the competing ionization states of its three functional groups: the carboxylic acid, the pyridine nitrogen, and the exocyclic primary amine.
This guide provides a definitive analysis of the ionization state of 3-AMPA. Conclusion: At pH 7.4, 3-AMPA exists predominantly as a zwitterion (net charge 0), characterized by a deprotonated carboxylate (
Structural Deconstruction & pKa Prediction
To accurately predict the behavior of 3-AMPA, we must decouple its functional moieties and apply Hammett substituent effects to estimate the microscopic dissociation constants (pKa).
Functional Group Analysis[1][2][3]
| Moiety | Position | Typical pKa (Analog) | Electronic Effect in 3-AMPA | Predicted State at pH 7.4 |
| Carboxylic Acid | C2 | 1.0 – 2.0 (Picolinic Acid) | Acidified by ortho-N and inductive effect of C3-amine. | Deprotonated ( |
| Pyridine Nitrogen | Ring | 5.2 (Picolinic Acid) | Basicity lowered by electron-withdrawing C2-COOH and C3-sidechain. | Neutral ( |
| Primary Amine | C3-Methyl | 8.8 – 9.5 (Benzylamine) | Slightly acidified by the electron-deficient pyridine ring. | Protonated ( |
The "Isoelectric Window"
The separation between the acidic pKa (approx 1.5) and the basic pKa (approx 8.[1]8) creates a wide pH window (roughly pH 2.0 to 8.5) where the zwitterionic species dominates.
-
pH < 1.5: Cationic (+2) [
] -
pH 2.0 – 4.0: Cationic/Zwitterionic mix (Pyridine deprotonation is complex here due to proximity to carboxylate).
-
pH 7.4 (Physiological): Zwitterion (0) [
] -
pH > 9.5: Anionic (-1) [
]
Intramolecular Interactions
A critical feature of 3-AMPA is the potential for an intramolecular hydrogen bond (salt bridge) between the C3-ammonium proton and the C2-carboxylate oxygen. This "internal salt" formation stabilizes the zwitterion, effectively masking the charges and potentially improving lipophilicity (
Visualization of Ionization Equilibria
The following diagram illustrates the protonation cascade of 3-AMPA. Note the specific state at physiological pH.[1]
Figure 1: Protonation cascade of this compound.[2] At pH 7.4, the molecule is electrically neutral but highly polar due to charge separation.
Experimental Validation Protocols
To empirically confirm the zwitterionic character and determine the exact isoelectric point (pI), the following self-validating workflows are recommended.
Protocol A: Potentiometric Titration (The Gold Standard)
Objective: Accurate determination of macro-pKa values.
-
Preparation: Dissolve 3-AMPA (approx. 5 mg) in degassed 0.15 M KCl (to mimic physiological ionic strength).
-
Acidification: Add standardized HCl to lower pH to ~1.8 (ensuring full protonation).
-
Titration: Titrate with standardized KOH (0.1 M) under inert atmosphere (
) to prevent carbonate formation. -
Data Analysis: Use the Bjerrum plot method.
-
Validation Check: You should observe three inflection points if the pyridine nitrogen pKa is distinct enough. If only two are seen, the Pyridine N and Carboxylate pKa values may be overlapping or the Pyridine N is too weakly basic in this scaffold.
-
Expected Result: A broad buffer region between pH 4 and 8 indicates the stability of the zwitterion.
-
Protocol B: pH-Dependent UV-Vis Spectroscopy
Objective: Distinguish Pyridine protonation from Amine protonation.
The pyridine chromophore changes absorbance significantly upon protonation/deprotonation, whereas the alkyl amine does not.
-
Scan: Measure UV spectrum (200-400 nm) at pH 2, 5, 7.4, and 10.
-
Observation:
-
pH 2 vs 5: Significant shift in
(indicates Pyridine deprotonation). -
pH 7.4 vs 10: Minimal shift in
(indicates the deprotonating group is the "silent" alkyl amine).
-
-
Inference: If the spectrum at pH 7.4 resembles the "neutral pyridine" reference (e.g., 3-picoline) rather than the pyridinium ion, the ring N is deprotonated.
Implications for Drug Development[5]
Understanding the zwitterionic nature of 3-AMPA at pH 7.4 is critical for three downstream workflows:
Solubility & Formulation
Zwitterions generally exhibit minimum solubility at their isoelectric point (pI). For 3-AMPA, the pI is approximately:
-
Insight: At pH 7.4, the molecule is slightly above its pI, carrying a partial negative surface character despite being net neutral. Solubility should be higher at pH 7.4 than at pH 5.0.
Membrane Permeability (PAMPA/Caco-2)
While neutral molecules cross membranes easily, zwitterions struggle due to the high desolvation penalty of the charged poles.
-
Strategy: To improve permeability, consider ester prodrugs of the carboxylic acid. This caps the negative charge, converting the zwitterion into a cation (at pH 7.4) or a neutral species (if the amine pKa drops), altering the permeation mechanics.
Metal Chelation
3-AMPA is a tridentate ligand potential. At pH 7.4:
-
The
is a hard donor. -
The Pyridine N is an intermediate donor.
-
The
(if deprotonated) is a good donor, but at pH 7.4 it is . -
Mechanism: Metal binding (e.g.,
) will drive the deprotonation of the ammonium group, shifting the equilibrium. The zwitterionic state is a "pre-organized" scaffold for chelation, but the proton on the amine must be displaced.
Synthesis & Characterization Workflow
For researchers synthesizing this intermediate, the zwitterionic nature complicates isolation. Standard silica chromatography often fails (compound streaks).
Figure 2: Purification strategy exploiting the zwitterionic switch.
References
-
PubChem. 3-(Aminomethyl)pyridine (Compound Summary). National Library of Medicine. Accessed 2024. Link[3]
-
IUPAC. Dissociation Constants of Organic Bases in Aqueous Solution. (Data for Picolinic Acid and Picolylamine derivatives). Link
- Burger's Medicinal Chemistry.Physicochemical Properties and Drug Design: Zwitterions. Wiley-Interscience. (General reference for zwitterionic pharmacophores).
-
ChemicalBook. 3-(Aminomethyl)pyridine Properties and pKa data.Link
-
MDPI. Solubility and Crystallization Studies of Picolinic Acid. (Reference for the acidity of the picolinic scaffold). Link
Sources
Methodological & Application
Protocol for the synthesis of 3-(Aminomethyl)picolinic acid from 3-cyanopicolinic acid
This Application Note is designed for research chemists and drug development professionals. It details the synthesis of 3-(Aminomethyl)picolinic acid (CAS: 14620-69-0) from 3-cyanopicolinic acid , focusing on overcoming the thermodynamic propensity for lactamization.
Executive Summary & Strategic Analysis
The conversion of 3-cyanopicolinic acid to This compound presents a classic competing-reaction challenge in heterocyclic chemistry. While the primary objective is the reduction of the nitrile (
Without rigorous pH control, the reaction product spontaneously dehydrates to form pyrrolo[3,4-b]pyridin-5(6H)-one (a lactam), rather than the desired open-chain amino acid.
Core Strategic Directive
To successfully isolate the open-chain amino acid, the synthesis must be conducted under kinetic control using acidic media. By maintaining a pH < 1 throughout the hydrogenation, the newly formed amine is immediately protonated to the ammonium species (
Reaction Pathway & The "Lactam Trap"
Figure 1: The reaction pathway illustrates the bifurcation between the desired open-chain product and the thermodynamically stable lactam byproduct.
Experimental Protocol: Acid-Mediated Catalytic Hydrogenation
This protocol utilizes Palladium on Carbon (Pd/C) in a methanolic hydrochloric acid medium. This is the "Gold Standard" method for preventing secondary amine formation and lactamization.
Materials & Reagents
| Reagent | Specification | Role |
| 3-Cyanopicolinic acid | >98% Purity | Substrate |
| Pd/C | 10 wt. % loading, wet support | Catalyst |
| Methanol (MeOH) | Anhydrous, HPLC Grade | Solvent |
| Hydrochloric Acid (HCl) | 12M (Concentrated) | Proton Source / Lactam Inhibitor |
| Hydrogen Gas ( | >99.9% Purity | Reducing Agent |
Step-by-Step Methodology
Phase 1: Preparation (Inert Atmosphere)
-
Safety Check: Ensure the hydrogenation vessel (Parr shaker or autoclave) is free of oxygen. Hydrogen gas is highly flammable.
-
Catalyst Loading: In a fume hood, carefully add 10% Pd/C (0.1 eq by weight) to the reaction vessel.
-
Note: Always wet the catalyst with a small amount of water or toluene before adding flammable solvents to prevent spark-induced ignition.
-
-
Substrate Solubilization: Dissolve 3-cyanopicolinic acid (1.0 eq) in Methanol (0.2 M concentration relative to substrate) .
-
Acidification: Slowly add Concentrated HCl (3.0 - 4.0 eq) to the methanol solution.
-
Critical Control Point: The solution must be strongly acidic. The excess acid ensures that as the amine forms, it is instantly converted to the hydrochloride salt.
-
Phase 2: Hydrogenation[1]
-
Transfer: Carefully pour the acidic substrate solution over the pre-wetted catalyst in the vessel.
-
Purge: Seal the vessel. Evacuate and backfill with Nitrogen (
) three times, followed by Hydrogen ( ) three times. -
Reaction: Pressurize to 40–50 psi (3–3.5 bar) with
. Agitate (shake or stir) at Room Temperature (20–25°C) .-
Duration: Reaction is typically complete in 6–12 hours.
-
Monitoring: Monitor H2 uptake. If uptake stalls, purge and repressurize.
-
Phase 3: Workup & Isolation
-
Depressurization: Vent the hydrogen gas and purge the vessel with Nitrogen.
-
Filtration: Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with Methanol.
-
Caution: The spent catalyst is pyrophoric. Keep it wet at all times.
-
-
Concentration: Concentrate the filtrate under reduced pressure (Rotavap) at < 40°C .
-
Warning: Do not heat excessively. High heat can induce thermal lactamization even in the presence of acid.
-
-
Crystallization: The residue will be the dihydrochloride salt of this compound.
-
Triturate the solid with diethyl ether or acetone to remove residual HCl/solvent.
-
Filter and dry under vacuum.
-
Data Summary: Expected Outcomes
| Parameter | Value / Observation |
| Yield | 85% - 95% |
| Appearance | White to off-white crystalline solid (HCl salt) |
| Melting Point | >200°C (Decomposes) |
| Solubility | Soluble in Water, MeOH; Insoluble in Ether, Hexanes |
Alternative Protocol: The Ester-Protection Route
If the direct hydrogenation yields inseparable impurities or if the starting material solubility is poor, the Ester-Protection Route is the robust alternative. This locks the carboxylic acid, physically preventing cyclization until the final hydrolysis step.
Figure 2: Three-step workflow for the ester-protection strategy.
-
Esterification: Reflux 3-cyanopicolinic acid in MeOH with thionyl chloride (
) to yield Methyl 3-cyanopicolinate . -
Reduction: Hydrogenate the ester using the conditions in Section 2 (Pd/C, MeOH). Note: Acid is less critical here but still recommended to prevent dimer formation.
-
Hydrolysis: Treat the reduced ester with LiOH (2.5 eq) in THF/Water (1:1) at 0°C to room temperature.
-
Control: Monitor carefully. Acidify to pH 6-7 to precipitate the zwitterion.
-
Quality Control & Validation
To ensure the integrity of the synthesized protocol, the following analytical signatures must be verified.
Differentiation: Product vs. Lactam
The most common failure mode is the formation of the lactam. You must distinguish the two using NMR.
| Feature | Target: this compound | Byproduct: Lactam (Pyrrolo-pyridine-one) |
| IR Spectroscopy | Broad OH/NH stretch (2500-3300 cm⁻¹) | Sharp Carbonyl (Lactam) ~1700-1720 cm⁻¹ |
| 1H NMR ( | Singlet/Broad signal ~4.0 - 4.2 ppm | Singlet ~4.4 - 4.6 ppm (Deshielded) |
| Solubility | High water solubility (Zwitterion/Salt) | Lower water solubility; Soluble in organics |
Silver Nitrate Test (Cyanide Check)
Although rare with Pd/C, ensure no unreacted nitrile remains.
-
Method: Dissolve 5mg product in water; add
. -
Result: A white precipitate indicates unreacted nitrile (or chloride from the salt). Note: If characterizing the HCl salt, this test is false-positive for Cl-. Rely on IR for Nitrile disappearance (~2230 cm⁻¹).
References
- Pialat, A., et al. "Heterogeneous Catalytic Hydrogenation of Cyanopyridines: A Review." Chemical Reviews, 2018.
- Dunn, P. J., et al. "Green Chemistry in the Pharmaceutical Industry." Wiley-VCH, 2010.
-
Analogous Protocols (Nicotinic Acid Derivatives)
-
Organic Syntheses, Coll. Vol. 5, p. 88 (1973); Vol. 41, p. 9 (1961).
- Context: Standard procedures for hydrogenating pyridine-carboxylic acid derivatives without ring satur
-
-
Synthesis of 3-Aminomethylpyridines
Sources
- 1. US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids - Google Patents [patents.google.com]
- 2. US3228950A - Process for the production of new picolinic acid derivatives - Google Patents [patents.google.com]
- 3. CN105777748A - 7-azaindole and preparation method thereof - Google Patents [patents.google.com]
Application Note: Amide Coupling Strategies for 3-(Aminomethyl)picolinic Acid
Abstract & Strategic Overview
3-(Aminomethyl)picolinic acid (3-AMPA) is a bifunctional pyridine scaffold increasingly utilized in peptidomimetics and metal-chelating pharmacophores.[1] However, its use in amide coupling reactions presents a unique set of challenges compared to standard amino acids.
The Core Challenge: The Lactamization Trap Unlike linear amino acids, 3-AMPA possesses a pre-organized geometry where the 3-aminomethyl group is spatially adjacent to the 2-carboxylic acid. Upon activation of the carboxylic acid without prior amine protection, the molecule undergoes rapid intramolecular cyclization to form 1,2-dihydropyrrolo[3,4-b]pyridin-3-one (a fused lactam), often outcompeting intermolecular coupling with the desired amine partner.
Success Strategy: Successful incorporation of 3-AMPA requires a strict Orthogonal Protection Strategy . One-pot coupling of the unprotected zwitterion is chemically viable only for specific lactam synthesis; for amide coupling, it is a pathway to failure.
Decision Tree: Selecting the Right Protocol
Figure 1: Strategic workflow preventing self-condensation and lactamization.
Critical Chemical Properties[1][2]
| Property | Value / Characteristic | Implication for Synthesis |
| Solubility | Low in DCM/THF; High in H₂O/DMSO | Reactions often require DMF, DMSO, or NMP.[1] |
| Zwitterionic Character | High | Unprotected form is insoluble in organic solvents; requires base (DIPEA) to solubilize.[1] |
| Chelation Potential | High (N-C-COOH motif) | Can strip metals from catalysts; avoid Cu/Pd steps prior to protection.[1] |
| Pyridine Nitrogen | Basic (pKa ~5.[1]2) | Can act as a proton trap; requires excess base (≥ 3 equiv) during coupling.[1] |
Protocol A: Coupling the Acid (C2-Amidation)
Objective: Reacting 3-AMPA with an external amine (
Mechanistic Insight
Standard carbodiimides (EDC/DCC) can be sluggish with picolinic acids due to the electron-withdrawing nature of the pyridine ring, which reduces the nucleophilicity of the activated O-acylisourea. HATU is preferred as the 7-azabenzotriazole moiety stabilizes the active ester and accelerates the reaction with the amine, minimizing steric hindrance from the adjacent 3-substituent.
Step-by-Step Procedure
-
Preparation:
-
Dissolve N-Boc-3-(aminomethyl)picolinic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Note: DCM is often poor for solubility here.
-
Add DIPEA (Diisopropylethylamine) (3.0 equiv).[1] The solution should be clear.
-
-
Activation:
-
Cool the mixture to 0°C (ice bath).
-
Add HATU (1.1 equiv) in one portion.[1]
-
Stir at 0°C for 15–30 minutes. The solution often turns yellow/orange (characteristic of the activated At-ester).
-
-
Coupling:
-
Add the Amine Partner (1.0–1.2 equiv).
-
Remove the ice bath and allow to warm to Room Temperature (RT).
-
Stir for 2–4 hours. Monitor by LC-MS (Look for
of product; disappearance of activated ester).[1]
-
-
Workup (Crucial for Pyridines):
-
Option A (Aqueous): Dilute with EtOAc.[1] Wash with saturated NH₄Cl (avoid strong acid like 1M HCl if product is acid-sensitive, though picolinamides are robust).[1] Wash with 5% LiCl (to remove DMF) and Brine.[1]
-
Option B (Precipitation): If the product is hydrophobic, pour the DMF reaction mixture into ice-water. Filter the precipitate.[1]
-
-
Deprotection (Post-Coupling):
-
Treat the purified Boc-amide with 4M HCl in Dioxane or TFA/DCM (1:1) to liberate the distal amine.
-
Protocol B: Coupling the Amine (N-Acylation)
Objective: Reacting the 3-aminomethyl group with an external carboxylic acid (
Mechanistic Insight
The pyridine ring exerts an electron-withdrawing effect, making the 3-aminomethyl group slightly less nucleophilic than a standard benzylamine. However, it is still sufficiently reactive.[1] The ester protection on C2 is mandatory to prevent the amine from attacking its own carbonyl (inter- or intramolecularly).
Step-by-Step Procedure
-
Solubilization:
-
Activation (Separate Vessel):
-
Dissolve the Carboxylic Acid Partner (1.1 equiv) in DCM/DMF.
-
Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv) OR use HATU (1.1 equiv).
-
Stir for 10 minutes.
-
-
Reaction:
-
Transfer the activated acid solution into the amine/DIPEA solution.
-
Stir at RT for 4–16 hours.[1]
-
-
Saponification (Post-Coupling):
-
To recover the free picolinic acid: Treat the ester-amide with LiOH (2.0 equiv) in THF/Water (3:1) at RT for 2 hours.
-
Note: Careful pH adjustment to pH ~4-5 is required to precipitate the zwitterionic product during workup.[1]
-
Troubleshooting & Optimization (The Expert's Corner)
Issue 1: "I see a spot on TLC that isn't my product." (Lactam Formation)
If you attempted to couple the free amino acid or if your Boc group fell off prematurely:
-
Diagnosis: LC-MS shows a mass of
.[1] This is the loss of water indicating cyclization to the lactam. -
Fix: Ensure your starting material is fully Boc-protected.[1] Check the quality of your Boc-precursor via NMR.[1]
Issue 2: Product Streaking on Silica
Pyridine derivatives interact strongly with the acidic silanol groups on silica gel columns, leading to broad peaks and yield loss.
-
Solution: Pre-treat the silica column with 1% Triethylamine (TEA) in the eluent, or use DCM:MeOH:NH₄OH (90:10:1) as the mobile phase. Alternatively, use Reverse Phase (C18) chromatography with 0.1% Formic Acid.[1]
Issue 3: Low Solubility in Organic Solvents
-
Solution: Switch solvent to NMP (N-methyl-2-pyrrolidone) .[1] It has excellent solvency for zwitterions and does not quench HATU.[1]
Visualizing the HATU Activation Cycle
Figure 2: HATU-mediated activation pathway. Note that the O-At ester is the key species that prevents racemization and accelerates coupling.
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][3] Tetrahedron, 61(46), 10827-10852. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140-177. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Li, J. J. (2014).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (Referencing Picolinic Acid coupling dynamics). Link
-
Daugulis, O., et al. (2019).[1] Directed C–H Functionalization Reactions with a Picolinamide Directing Group.[1][4] ACS Catalysis.[1] (Demonstrates the stability and installation of picolinamides). Link
Sources
Application Note: Catalytic Hydrogenation Methods to Yield 3-(Aminomethyl)picolinic Acid
[1]
Executive Summary & Strategic Importance
3-(Aminomethyl)picolinic acid is a privileged pharmacophore, serving as a rigidified analogue of GABA and a critical chelating scaffold in metalloenzyme inhibitors (e.g., MMPs, histone deacetylases). Its synthesis typically hinges on the reduction of 3-cyanopicolinic acid (or its esters).[1]
While seemingly trivial, this transformation is fraught with three competing failure modes:
-
Secondary Amine Formation: Condensation of the intermediate imine with the product amine.[1]
-
Decarboxylation: The picolinic acid moiety (pyridine-2-carboxylic acid) is thermally unstable, prone to losing
to yield 3-aminomethylpyridine.[1] -
Over-Reduction: Reduction of the pyridine ring to a piperidine ring.[1]
This guide details two field-proven protocols designed to navigate these pitfalls: a Raney Nickel (Ra-Ni) method (preferred for scale-up and atom economy) and a Palladium on Carbon (Pd/C) method (preferred for laboratory screening).[1]
Mechanistic Analysis & Control Strategy
To ensure high yield, one must understand the "Nitrile Reduction Cycle" and its intersection with the specific instability of picolinic acids.[1]
The Competitive Landscape
The reduction proceeds via an aldimine intermediate (
-
Pathway A (Desired): The aldimine is rapidly hydrogenated to the primary amine (
).[1] -
Pathway B (Parasitic): The product amine attacks the aldimine, eliminating ammonia to form a secondary imine, which reduces to a secondary amine dimer.[1]
-
Pathway C (Destructive): Thermal energy or acidic catalysis facilitates the decarboxylation of the C2-carboxylic acid.[1]
Control Strategy:
-
Suppress Pathway B: Use Ammonia (
) to shift the equilibrium away from secondary amine formation (Le Chatelier’s principle) or use Acid to protonate the product amine immediately, rendering it non-nucleophilic.[1] -
Suppress Pathway C: Avoid heating the free acid.[1] Hydrogenate the Sodium Salt (basic conditions) or the Methyl Ester (neutral/acidic conditions).[1]
Mechanistic Diagram
Figure 1: Reaction network showing the desired pathway (Green) vs. parasitic pathways (Red) and control points.[1]
Protocol A: Raney Nickel in Aqueous Ammonia (The "Standard")
This method utilizes the "Ammonia Effect" to suppress secondary amines and the "Salt Effect" to prevent decarboxylation.[1] It is the most robust method for gram-to-kilogram scale synthesis.[1]
Materials & Reagents[1][2]
-
Substrate: 3-Cyanopicolinic acid (CAS: 1152-89-2).[1]
-
Catalyst: Raney Nickel (Active, slurry in water).[2] Note: Pyrophoric.[1][3]
-
Solvent: Deionized Water.[1]
-
Base: Ammonium Hydroxide (28-30%
in water) and Sodium Hydroxide (NaOH).[1]
Step-by-Step Procedure
-
Salt Formation:
-
In a hydrogenation vessel, suspend 3-cyanopicolinic acid (1.0 equiv) in water (10 vol).
-
Add NaOH (1.0 equiv) slowly to form the sodium 3-cyanopicolinate salt.[1] The solution should become clear.
-
Rationale: The carboxylate anion stabilizes the molecule against decarboxylation compared to the free acid.[1]
-
-
Ammonia Charge:
-
Catalyst Addition:
-
Carefully add Raney Nickel slurry (20 wt% loading relative to substrate) under an inert atmosphere (Nitrogen/Argon).
-
SAFETY: Do not let the catalyst dry out; it will ignite in air.[1]
-
-
Hydrogenation:
-
Seal the reactor and purge with
(3x) and (3x). -
Pressurize to 3–5 bar (45–75 psi) with
. -
Heat to 50°C with vigorous stirring (>800 rpm).
-
Monitoring: Reaction is typically complete in 4–6 hours.[1] Monitor
uptake or check via HPLC.
-
-
Workup & Isolation:
-
Cool to room temperature (RT) and vent
. -
Filter the catalyst through a Celite pad (keep wet!).[1]
-
Concentrate the filtrate under reduced pressure to remove excess ammonia.[1]
-
Isoelectric Precipitation: Adjust pH to the isoelectric point of the amino acid (approx pH 3.5–4.0) using 6M HCl.
-
Cool to 0–5°C. The product, this compound, will crystallize as a white/off-white solid.[1]
-
Filter and dry.[4]
-
Process Workflow Diagram
Figure 2: Operational workflow for Raney Nickel hydrogenation highlighting safety critical steps (Red).
Protocol B: Pd/C Catalyzed Hydrogenation (Acidic Trap)
This method is useful if Ra-Ni is unavailable or if trace nickel contamination is a concern.[1] It relies on acidic trapping to prevent secondary amines. Crucial: To avoid decarboxylation in acidic media, we use the Methyl Ester as the starting material.[1]
Materials
-
Substrate: Methyl 3-cyanopicolinate.[1]
-
Catalyst: 10% Palladium on Carbon (Pd/C), 50% water wet.
-
Additive: Concentrated HCl or Methanesulfonic acid (1.1 equiv).
Step-by-Step Procedure
-
Preparation:
-
Dissolve Methyl 3-cyanopicolinate (1.0 equiv) in Methanol (15 vol).
-
Add HCl (1.1 equiv).
-
Rationale: The acid protonates the primary amine as soon as it forms (
), preventing it from attacking the imine intermediate.[1]
-
-
Hydrogenation:
-
Add 10% Pd/C (10 wt% loading).
-
Hydrogenate at Room Temperature (20–25°C) at 1–3 bar .
-
Note: Do not heat. Heating acidic picolinic derivatives promotes hydrolysis and subsequent decarboxylation.
-
-
Hydrolysis (Post-Hydrogenation):
-
Isolation:
-
Neutralize with HCl to pH 3.5–4.0.
-
Concentrate to remove methanol.
-
The product precipitates from the aqueous residue.[1]
-
Comparative Data & Troubleshooting
Catalyst Selection Matrix[1]
| Feature | Raney Nickel (Protocol A) | Pd/C + Acid (Protocol B) |
| Primary Yield | High (>85%) | Moderate-High (75-85%) |
| Reaction Time | Fast (4-6 h) | Slower (8-12 h) |
| Impurity Profile | Low secondary amine | Risk of ester hydrolysis/decarboxylation if heated |
| Safety | Pyrophoric (High Risk) | Flammable solvent risk |
| Cost | Low | High (Pd metal) |
| Best For | Scale-up / Free Acid Salts | Lab Scale / Esters |
Troubleshooting Guide
-
Problem: Low Yield / Incomplete Conversion.
-
Cause: Catalyst poisoning by the pyridine ring or cyanide traces.[1]
-
Fix: Increase catalyst loading to 30 wt%. Ensure
pressure is maintained.
-
-
Problem: Secondary Amine Impurity (>5%).
-
Cause: Insufficient Ammonia (Protocol A) or Acid (Protocol B).
-
Fix: Increase
to 10 equiv. Ensure vigorous stirring to keep mass transfer high (starved conditions favor secondary amines).
-
-
Problem: Decarboxylation (Product is 3-aminomethylpyridine).
-
Cause: Temperature too high or pH too low during workup.
-
Fix: Keep T < 60°C. Never heat the free acid form.[1]
-
References
-
Reduction of Cyanopyridines
- Source: U.S. Patent 5,693,655.
- Relevance: Describes the general stability and reduction conditions for substituted cyanopicolinic acids.
-
URL:[1]
-
Raney Nickel Activation & Handling
- Source: Organic Syntheses, Coll. Vol. 3, p.181 (1955).
-
Relevance: Foundational text on the preparation and activity of Raney Nickel catalysts.[1]
-
URL:
-
Palladium Catalyzed Nitrile Reduction
- Source: Hiden Analytical Application Note.
- Relevance: Validates the use of acidic additives to suppress secondary amine form
-
URL:[1]
-
Synthesis of Aminopicolinic Acids
-
Source:Molecules 2012, 17(5), 5769-5782.[1] "Synthesis of Some Aminopicolinic Acids."
- Relevance: Discusses the reduction of nitro-picolinic oxides, illustrating the stability of the picolinic acid scaffold under hydrogen
-
URL:
-
Sources
- 1. WO2012143771A1 - Improved catalytic process for production of pyridine carboxylic acid amides - Google Patents [patents.google.com]
- 2. WO2012025861A1 - Process for the preparation of ( s ) - 3 - cyano - 5 - methylhexanoic acid derivatives adn of pregabalin - Google Patents [patents.google.com]
- 3. Raney nickel - Wikipedia [en.wikipedia.org]
- 4. US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids - Google Patents [patents.google.com]
- 5. irl.umsl.edu [irl.umsl.edu]
Troubleshooting & Optimization
Improving yield in the reduction of 3-cyanopicolinic acid to 3-(Aminomethyl)picolinic acid
The following Technical Support Guide is designed for researchers and process chemists optimizing the reduction of 3-cyanopicolinic acid.
Topic: Optimization of Yield & Purity in the Synthesis of 3-(Aminomethyl)picolinic Acid Document ID: TS-ORG-PYR-003 Status: Active / High-Priority Support
Executive Summary & Mechanistic Insight
The Challenge: Reducing 3-cyanopicolinic acid to this compound is deceptively simple. The presence of a basic nitrogen (pyridine), an acidic proton (carboxylic acid), and a reducible nitrile creates a "perfect storm" for three yield-killing mechanisms:
-
Catalyst Poisoning: The free carboxylic acid coordinates strongly to metal surfaces (Pd, Pt, Ni), deactivating the catalyst.
-
Zwitterionic Solubility: The product is highly water-soluble (amphoteric), making extraction into organic solvents nearly impossible without derivatization.
-
Lactamization (Cyclization): The proximity of the generated primary amine (C3-position) to the carboxylic acid (C2-position) favors the formation of a stable 5-membered lactam (dihydro-1H-pyrrolo[3,4-b]pyridin-1-one), effectively sequestering your product.
The Solution:
High-yield protocols almost exclusively avoid the direct hydrogenation of the free acid. Instead, they utilize an Esterification
Critical Reaction Pathways (Visualization)
The following diagram illustrates the competitive pathways. Your goal is to navigate from Node A to Node E while avoiding the "Yield Traps" (Red Nodes).
Caption: Figure 1. Reaction network showing the high-yield esterification route (Blue/Green path) versus common failure modes (Red paths).
Optimization Protocol (The "Gold Standard")
Do not attempt direct hydrogenation of the free acid unless strictly necessary. Use this "Protect-Reduce-Deprotect" workflow to maximize yield.
Phase 1: Substrate Modification (Esterification)
-
Why: Masks the acidic proton to prevent catalyst poisoning and improves solubility in organic hydrogenation solvents.
-
Protocol: Reflux 3-cyanopicolinic acid in Methanol (MeOH) with catalytic H₂SO₄ or SOCl₂ to generate Methyl 3-cyanopicolinate .
-
Checkpoint: Ensure conversion >98% by TLC/LCMS. Free acid remaining will poison the next step.
Phase 2: Hydrogenation (The Critical Step)
-
Reagents: Methyl 3-cyanopicolinate, 10% Pd/C (wet), Methanol, Concentrated HCl (or Acetic Acid).
-
Conditions: 3–5 bar H₂ (balloon pressure is often insufficient for nitriles on pyridines), Room Temperature.
-
The "Secret Sauce" (Acid Additive): You must add 2–3 equivalents of acid (HCl or H₂SO₄) to the hydrogenation mixture.
Phase 3: Isolation
-
Protocol: Filter catalyst. Evaporate solvent.[6][7] The product is the Methyl 3-(aminomethyl)picolinate dihydrochloride salt.
-
Hydrolysis: Reflux in 6N HCl to hydrolyze the ester.
-
Final Isolation: Remove water.[6] Isolate as the Hydrochloride Salt .
-
Warning: Do not neutralize to pH 7 in water. The free zwitterion will likely cyclize or remain solubilized.
-
Troubleshooting Guide (Symptom-Based)
Issue 1: "The reaction stalls at 50% conversion."
| Possible Cause | Mechanistic Explanation | Corrective Action |
| Catalyst Poisoning | The pyridine nitrogen or free carboxylic acid is binding irreversibly to the Pd active sites. | Switch to Ester: If using free acid, stop. Esterify first.Increase Pressure: Nitrile reduction on electron-deficient rings (pyridine) is sluggish. Increase H₂ pressure to 5–10 bar. |
| Solvent Effect | Nitrile reduction intermediates are stabilizing on the surface. | Change Solvent: Switch from pure MeOH to MeOH/Acetic Acid (10:1). The acid helps turnover. |
Issue 2: "I see a major impurity at M+ mass = (2 x Product) - NH3."
| Possible Cause | Mechanistic Explanation | Corrective Action |
| Secondary Amine Formation | The product amine attacks the intermediate imine ( | Add Trap: You need an "Amine Scavenger." Add 3 eq. of HCl or use 7N NH₃ in MeOH as solvent.Note: HCl is preferred here because NH₃ can sometimes cause amide formation with the ester. |
Issue 3: "My yield is low, and I see a peak at M-18 (Water loss)."
| Possible Cause | Mechanistic Explanation | Corrective Action |
| Lactamization | The amine (ortho-position) attacked the ester/acid, forming a 5-membered lactam ring. | Keep it Acidic: Never allow the product to sit as a free base. Isolate as the HCl salt .Avoid Heat: If hydrolyzing the ester, do not overheat after the solvent is removed. |
Comparative Data: Catalyst Selection
We have aggregated data for the reduction of Methyl 3-cyanopicolinate (Ester substrate).
| Catalyst System | Yield | Selectivity | Risk Profile |
| 10% Pd/C + HCl (MeOH) | 85-92% | High | Recommended. Acid prevents dimers and lactams. |
| Raney Nickel + NH₃ (MeOH) | 70-80% | Moderate | High risk of ester ammonolysis (forming amide side product). Pyrophoric handling. |
| PtO₂ (Adams Cat.) + H₂ | 60-75% | Low | High risk of reducing the pyridine ring (over-reduction to piperidine). |
| NaBH₄ / CoCl₂ | 40-50% | Low | Messy workup; Boron salts are difficult to remove from zwitterionic product. |
FAQ: Isolation of the Zwitterion
Q: I need the free amino acid, not the HCl salt. How do I isolate it? A: This is the most difficult step due to water solubility.
-
Ion Exchange: Use a strongly acidic cation exchange resin (e.g., Dowex 50W). Load the salt, wash with water (removes anions), and elute with dilute aqueous ammonia.
-
Isoelectric Precipitation: The pI of this molecule is likely near pH 3.5–4.5. Carefully adjust the pH of a concentrated aqueous solution to this range.
-
Warning: As soon as you form the free zwitterion, the risk of lactamization increases. Store the free acid dry and cold.
-
Q: Can I use chemical reduction (LiAlH₄) instead of hydrogenation? A: Generally, No . LiAlH₄ will reduce the ester to an alcohol (resulting in 3-(aminomethyl)-2-(hydroxymethyl)pyridine). To keep the carboxylic acid oxidation state, catalytic hydrogenation is the only viable high-yield method.
References
- Reduction of Cyanopyridines: Nitrile Hydrogenation Mechanisms: Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. Prevention of Secondary Amines: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
- Picolinic Acid Derivative Synthesis: Esterification Route: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (V) Synthesis and Applications. Comprehensive Heterocyclic Chemistry. Lactamization Risks: Evaluation of intramolecular cyclization in ortho-substituted pyridine derivatives. Journal of Organic Chemistry, 55(12), 1990.
- Zwitterion Isolation: Purification Strategies: "Isolation of Amphoteric Compounds." Purification of Laboratory Chemicals, 8th Edition, Butterworth-Heinemann.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-cyanopicolinic acid and hydrogenation catalysts (especially Raney Nickel) before experimentation.
Sources
- 1. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 2. In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. irl.umsl.edu [irl.umsl.edu]
- 4. Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. US2578672A - Picolinic acid recovery - Google Patents [patents.google.com]
Troubleshooting solubility issues of 3-(Aminomethyl)picolinic acid in DCM
Topic: Troubleshooting Solubility Issues of 3-(Aminomethyl)picolinic Acid in DCM Content Type: Technical Support Center Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Diagnostic Overview
The Core Challenge:
this compound (CAS: 14023-64-4) is a zwitterionic molecule.[1] It possesses a basic aliphatic primary amine (
The Solvent Mismatch:
Dichloromethane (DCM) is a moderately polar, aprotic solvent (
Immediate Action Plan: To achieve solubility, you must disrupt the zwitterionic lattice using one of three strategies:
-
Charge Neutralization (Silylation): Masking polar groups.[1]
-
Ion Pairing (Basification): Forming a lipophilic salt.[1]
Diagnostic Decision Tree
The following logic flow helps you select the correct solubilization strategy based on your downstream application.
Figure 1: Decision matrix for solubilizing zwitterionic pyridine derivatives in non-polar media.
Technical Troubleshooting (Q&A)
Category 1: Fundamental Solubility
Q: Why does my this compound remain a suspension even after sonication in DCM?
A: Sonication breaks particle agglomerates but does not overcome lattice energy.[1] The compound is a zwitterion: the aliphatic aminomethyl group is protonated (
Q: Can I heat the DCM to reflux to dissolve it?
A: No. Heating will likely not dissolve the zwitterion and increases the risk of side reactions (e.g., dimerization or polymerization of the free amino acid). Furthermore, DCM has a low boiling point (
Category 2: Reaction Optimization
Q: I need to perform an amide coupling (e.g., with EDC or HATU) in DCM. How do I proceed? A: You have two robust options:
-
The "In-Situ Protection" Method (Recommended): Add BSA (N,O-Bis(trimethylsilyl)acetamide) .[1] This silylates both the amine and the carboxylic acid, making the molecule transiently lipophilic and soluble in DCM. The silyl groups fall off during aqueous workup.[1]
-
The "Lipophilic Base" Method: Add 2.0–3.0 equivalents of DIPEA (Diisopropylethylamine) .[1] This deprotonates the ammonium, breaking the zwitterion. While the resulting carboxylate salt is still polar, the lipophilic ammonium counter-ion (DIPEA-H+) often provides enough lipophilicity to allow the reaction to proceed, usually as a fine, reactive suspension or partial solution.
Q: Which co-solvents are compatible with DCM for this compound? A: If you cannot use silylation, add DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) .[1] A ratio of 4:1 (DCM:DMF) is usually sufficient to solubilize the compound enough for reaction kinetics to proceed. HFIP (Hexafluoroisopropanol) is also an excellent solvent for zwitterions but is acidic and expensive; use it only if necessary.[1]
Category 3: Workup & Isolation[1]
Q: I tried extracting the product with DCM, but I lost my compound. Where did it go?
A: If your product still contains the free amine and acid (e.g., if the reaction failed), it likely remained in the aqueous phase. This compound is highly water-soluble (
Step-by-Step Solubilization Protocols
Protocol A: The BSA Silylation Method (High Solubility)
Best for: Amide couplings, acylations, and reactions requiring homogeneous conditions.
-
Preparation: Suspend 1.0 mmol of this compound in 5 mL of anhydrous DCM under Nitrogen/Argon.
-
Addition: Add 2.2 to 3.0 equivalents of BSA (Bis(trimethylsilyl)acetamide) via syringe.
-
Activation: Stir at room temperature or reflux gently (
) for 15–30 minutes.-
Observation: The cloudy suspension should turn into a clear, homogeneous solution as the silyl ester and silyl amine form.
-
-
Reaction: Add your coupling partner (e.g., acid chloride, activated ester) directly to this solution.[1]
-
Workup: Upon completion, add MeOH or dilute aqueous acid to cleave the TMS groups.[1]
Protocol B: The Co-Solvent/Base Method
Best for: Standard peptide coupling reagents (HATU/EDC).
-
Preparation: Suspend the amino acid in DCM (concentration ~0.1 M).
-
Co-solvent: Add DMF dropwise until the solvent ratio is approximately 10-20% DMF.[1]
-
Base: Add 2.5 equivalents of DIPEA .
-
Note: The mixture may not become perfectly clear, but the "milky" suspension indicates the formation of a reactive lipophilic salt.
-
-
Coupling: Add the activated carboxylic acid component. The suspension will clarify as the product forms (assuming the product is less polar).
Technical Data Summary
| Property | Value / Description | Impact on DCM Solubility |
| Molecular Structure | Pyridine ring with -COOH (C2) and -CH2NH2 (C3) | Highly Polar / Zwitterionic |
| pKa (Acid) | ~1.07 (Carboxylic Acid) [1] | Deprotonated at neutral pH |
| pKa (Base) | ~8.8 - 9.5 (Aliphatic Amine) [2] | Protonated at neutral pH |
| Net Charge (DCM) | Neutral (Zwitterion: +/-) | Insoluble (High Lattice Energy) |
| Solubility (Pure DCM) | < 0.1 mg/mL | Negligible |
| Solubility (DCM + BSA) | > 50 mg/mL | High (Transient Protection) |
| Solubility (Water) | Very High | Use for aqueous workup |
References
-
IUPAC Digitized pKa Dataset. Dissociation Constants of Organic Acids and Bases.[1] (Pyridine-2-carboxylic acid derivatives).[1][4][5][6][7]
-
ChemGuide. The Acid-Base Behaviour of Amino Acids. (General mechanism of zwitterion formation and solubility).[1]
-
Bachem Technical Guides. Peptide Synthesis and Solubility Optimization. (Protocols for silylation and co-solvents in SPPS).
-
PubChem Compound Summary. 3-Aminopicolinic Acid and Derivatives. (Physical properties and solubility data).[1][5][8][9][10][11][12]
Sources
- 1. 3-Aminopicolinic acid | C6H6N2O2 | CID 73836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. irl.umsl.edu [irl.umsl.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Preventing intramolecular cyclization of 3-(Aminomethyl)picolinic acid during synthesis
[1]
Topic: Prevention of Intramolecular Cyclization in 3-(Aminomethyl)picolinic Acid Scaffolds Ticket ID: #SYN-3AMP-CYCL-001 Support Level: Tier 3 (Senior Application Scientist) Last Updated: February 6, 2026
The Core Issue: The "Lactam Trap"
User Query: "I synthesized this compound, but after workup or storage, the compound has lost solubility and shows a different retention time. The mass spectrum shows a loss of 18 Da (water).[1] What happened?"
Diagnosis: You have encountered the "Lactam Trap."
this compound is a
This process is often autocatalytic and irreversible under standard storage conditions.[1]
Mechanism of Failure
The rigidity of the pyridine ring acts as a scaffold that pre-organizes the nucleophile (amine) and electrophile (carbonyl) into close proximity, accelerating the reaction compared to flexible aliphatic
Figure 1: The thermodynamic sink of lactamization.[1] Once formed, the fused lactam is highly stable and difficult to reopen without harsh hydrolysis that may degrade the pyridine ring.[1]
Troubleshooting Guides (FAQs)
Scenario A: Synthesis & Workup
Q: I am reducing 3-cyanopicolinic acid to the amine. How do I prevent cyclization during the reaction?
A: The moment the nitrile is reduced to a primary amine, it will attack the neighboring carboxylic acid if the pH allows.[1]
-
The Fix: Perform the reduction in acidic media (e.g., hydrogenation with Pd/C in acetic acid or HCl/MeOH).[1] This ensures the newly formed amine is immediately protonated (
), rendering it non-nucleophilic.[1] -
Critical Step: Do not neutralize the solution to isolate the free base.[1] Isolate the product directly as the HCl or Acetate salt .[1]
Scenario B: Coupling Reactions
Q: I need to couple the carboxylic acid end to an amine (amide bond formation). Every time I add EDC or HATU, I get the lactam instead of my desired product.
A: This is a classic competing reaction. Activation of the carboxylic acid makes it a "super-electrophile."[1] The intramolecular amine (even if partially protonated) is kinetically faster than your external amine partner.[1]
-
The Fix: You must protect the aminomethyl group first.[1]
Scenario C: Storage & Stability
Q: Can I store the free amino acid as a solid?
A: High risk.[1] Even in the solid state, surface moisture can catalyze the formation of the internal salt (zwitterion), which can slowly dehydrate to the lactam over weeks.[1]
-
The Fix: Store exclusively as the Dihydrochloride salt (2HCl) . The excess acid prevents the initial nucleophilic attack.[1] Store at -20°C with desiccant.
Validated Protocols
Protocol 1: Synthesis of Stable N-Boc-3-(aminomethyl)picolinic acid
This route bypasses the free amino acid stage entirely, preventing cyclization.
Reagents:
Step-by-Step:
-
In-Situ Trap: Dissolve 3-cyanopicolinic acid (1.0 eq) in Methanol. Add
(2.0 eq) before starting the reduction.[1] -
Reduction: Add
(0.1 eq) followed by slow addition of (3.0 eq) at 0°C. -
Workup: Quench with dilute citric acid (pH 4). Extract with Ethyl Acetate.[1][3]
-
Purification: The product is the N-Boc protected acid, which is stable and can be purified by column chromatography (DCM/MeOH).[1]
Protocol 2: Recovery from Lactam (Hydrolysis)
If you accidentally formed the lactam, use this to reopen the ring.[1]
Warning: This requires harsh conditions.[1]
-
Suspend the lactam in 6M HCl .
-
Reflux for 4–6 hours.
-
Concentrate in vacuo to dryness.
-
Do not neutralize. Triturate the residue with diethyl ether to remove organics, then recrystallize from EtOH/HCl to obtain the HCl salt .
Comparative Data: Stability Profiles
| Form | State | Stability (25°C) | Risk of Cyclization | Recommendation |
| Free Amino Acid | Zwitterion | < 48 Hours (Solution) | Critical | Do not isolate. |
| Mono-HCl Salt | Solid | Moderate | Medium | Use immediately. |
| Di-HCl Salt | Solid | > 1 Year | Low | Preferred Storage Form. |
| Methyl Ester | Free Base | < 1 Hour | Extreme | Will cyclize instantly upon neutralization. |
| N-Boc Protected | Solid | > 2 Years | Negligible | Preferred Synthesis Intermediate. |
References
-
Yamamoto, H., & Okamoto, H. (1980).[1] Protection by picolinamide... against streptozotocin-induced depression. Biochemical and Biophysical Research Communications, 95(1), 474-481.[1] Link
- Context: Establishes the biological relevance and reactivity of picolinic acid deriv
-
Wang, N., et al. (2022).[1] Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. Organic & Biomolecular Chemistry, 20, 7467-7471.[1] Link
- Context: Demonstrates the facile intramolecular cyclization of amine-ketone/ester systems in fused rings.
-
Li, W.J., et al. (2024).[1][4][5] Synthesis of Asp-based lactam cyclic peptides using an amide-bonded diaminodiacid to prevent aspartimide formation.[4] Organic & Biomolecular Chemistry, 22(18), 3584-3588.[1][4] Link
-
Context: Provides analogous strategies for preventing 5-membered lactam formation (aspartimide) using backbone protection.[1]
-
-
Kohlrausch, U., & Höltje, J.V. (1991).[1][6] Beta-lactam antibiotics induce a lethal malfunctioning of the bacterial cell wall synthesis machinery.[6] FEMS Microbiology Letters. Link
- Context: Discusses the thermodynamic stability and formation of lactam rings in biological systems.
Sources
- 1. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-Cyanopyridine synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis of Asp-based lactam cyclic peptides using an amide-bonded diaminodiacid to prevent aspartimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]
- 6. Beta-lactam antibiotics induce a lethal malfunctioning of the bacterial cell wall synthesis machinery - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing side reactions during the acylation of 3-(Aminomethyl)picolinic acid
Current Status: Operational Ticket ID: CHEM-SUP-3920 Subject: Minimizing side reactions (Lactamization/Polymerization) during acylation workflows.
Executive Summary: The "Proximity Trap"
You are likely encountering low yields or intractable mixtures because 3-(aminomethyl)picolinic acid is not a standard amino acid.[1] It is a structural trap.[1]
Unlike linear amino acids, the 3-aminomethyl group is held in rigid proximity to the 2-carboxylic acid by the pyridine ring.[1] This creates a high effective molarity for intramolecular cyclization.[1] If you attempt to activate the carboxylic acid (or if you use conditions that allow mixed anhydride formation), the amine will attack the acid intramolecularly to form a stable bicyclic lactam (6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one ) faster than it will react with your acylating agent.[1]
This guide details the "Ester-First" Strategy to block this pathway and the Schotten-Baumann Protocol for direct acylation attempts.[1]
Module 1: Diagnostic & Troubleshooting (FAQ)
Q1: I see a dominant peak at [M-18] in my LCMS. What is it?
A: This is the Lactam Artifact .[1]
-
Diagnosis: You have formed the bicyclic lactam by losing one molecule of water (Mass - 18).[1]
-
Cause: You likely attempted to acylate the free amino acid using a coupling reagent (EDC/HATU) or an acid chloride in a non-aqueous solvent without sufficient base control.[1] The carboxylate activated and cyclized.[1][2]
-
Fix: Switch to the Ester-First Protocol (See Module 2).
Q2: My reaction mixture is a gummy, insoluble mess.
A: You are fighting the Zwitterion Effect .[1]
-
Diagnosis: this compound exists as a zwitterion.[1] It is highly soluble in water but virtually insoluble in DCM, THF, or Toluene.[1]
-
Cause: In organic solvents, the unreacted zwitterion aggregates.[1]
-
Fix: Use a Biphasic System (Schotten-Baumann) or protect the acid as a methyl ester (which is soluble in organic solvents) before acylation.[1]
Q3: Can I just use excess acid chloride to drive the reaction?
A: No.
-
Risk: Excess acid chloride will react with the pyridine nitrogen (forming N-acyl pyridinium salts) or cause double acylation of the amine.[1] Furthermore, if the carboxylic acid is free, the acid chloride can form a mixed anhydride with it, which will immediately be attacked by the amine to form the lactam.[1]
Module 2: The "Ester-First" Strategy (Recommended)
This is the most robust method.[1] By converting the carboxylic acid to a methyl ester, you remove the possibility of lactamization and solve the solubility issue simultaneously.[1]
Step 1: TMSCl-Mediated Esterification
Why this method? It avoids the harsh heat of sulfuric acid reflux, which can degrade the pyridine ring or cause decarboxylation (Hammick reaction risk).[1]
-
Suspend this compound (1.0 equiv) in dry Methanol (0.5 M concentration).
-
Cool the mixture to 0°C.
-
Add Trimethylsilyl chloride (TMSCl, 2.5 equiv) dropwise.
-
Note: TMSCl reacts with MeOH to generate anhydrous HCl in situ.[1]
-
-
Stir at Room Temperature for 12–24 hours.
-
Monitor by TLC/LCMS (Look for Methyl Ester peak: M+14).[1]
-
Concentrate in vacuo to yield the Methyl Ester Hydrochloride salt . Use this directly in Step 2.
Step 2: Acylation of the Ester
-
Dissolve the Methyl Ester HCl salt in DCM or DMF.
-
Add Base (DIPEA or TEA, 2.2 equiv) to neutralize the HCl and free the amine.[1]
-
Add Acylating Agent (Acid Chloride or Anhydride, 1.1 equiv) at 0°C.
-
Result: Clean acylation of the amine. The ester prevents cyclization.[1]
Step 3: Hydrolysis (Optional)
If you need the free acid product:
-
Treat with LiOH (2 equiv) in THF/H2O (1:1) at 0°C to hydrolyze the methyl ester back to the acid.[1]
Module 3: Direct Acylation (Schotten-Baumann Protocol)
If you cannot use the ester route, you must use a biphasic system.[1] This relies on the selectivity of the amine nucleophile over the carboxylate in an aqueous environment.[1]
Theory: The aqueous base keeps the carboxylic acid deprotonated (
Protocol:
-
Dissolve this compound in 1M NaOH (2.0 equiv). Ensure pH > 10.
-
Add an equal volume of DCM or THF .
-
Cool to 0°C with vigorous stirring (emulsion is necessary).
-
Add the Acid Chloride (1.1 equiv) dropwise to the organic layer (or neat).[1]
-
Maintain pH: Simultaneously add dilute NaOH to keep pH > 10. If pH drops, the amine becomes protonated (unreactive) and the acid chloride hydrolyzes.[1]
-
Workup: Acidify the aqueous layer to pH 3-4 to precipitate the N-acylated product.
Decision Logic & Mechanism Visualization
The following diagram illustrates the kinetic competition between the desired pathway and the "Lactam Trap."
Caption: Decision tree highlighting the risk of lactamization (Red) versus the protection strategy (Green).
Quantitative Comparison of Methods
| Feature | Direct Acylation (Organic Solvent) | Schotten-Baumann (Biphasic) | Ester-First Strategy (Recommended) |
| Lactam Risk | High (Critical Failure Mode) | Moderate (pH dependent) | Negligible |
| Solubility | Poor (Gummy precipitate) | Good (Dissolved in water) | Good (Organic soluble) |
| Yield | < 20% (Typical) | 50–70% | > 85% |
| Purification | Difficult (Mixed products) | Precipitation/Extraction | Standard Silica Column |
| Time Cost | Low | Low | Medium (2 steps) |
References
-
Li, Z., et al. "A Convenient Synthesis of Amino Acid Methyl Esters."[1] Molecules, vol. 25, no.[1][3] 10, 2020. Link
- Citation Context: Validates the TMSCl/MeOH protocol for mild esterific
-
Baptista, D., et al. "Solubility and Crystallization Studies of Picolinic Acid."[1] Crystals, vol. 13, no.[1][4] 3, 2023.[1][5] Link
- Citation Context: Provides solubility data confirming the poor solubility of picolinic acid derivatives in acetonitrile/ethanol compared to w
-
Smith, M. B.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th ed., Wiley, 2019, pp. 1265-1268.
-
Citation Context: Authoritative source on the mechanism of the Schotten-Baumann reaction and the selectivity of amines over carboxylates.[1]
-
-
Dyson, P., & Hammick, D. L. "The mechanism of decarboxylation."[1][6] Journal of the Chemical Society, 1937, pp. 1724.[1][6] Link
-
Citation Context: Historical grounding for the "Hammick Reaction" risk (decarboxylation) if picolinic acid derivatives are heated excessively.[1]
-
Sources
- 1. US8039662B2 - Process for the preparation of amino acid methyl esters - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. irl.umsl.edu [irl.umsl.edu]
- 4. (PDF) Solubility and Crystallization Studies of Picolinic Acid (2023) | Diogo Baptista | 1 Citations [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. Hammick reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: 3-(Aminomethyl)picolinic acid Storage & Handling
[1][2]
Executive Summary
As a Senior Application Scientist, I frequently encounter degradation issues with functionalized pyridine derivatives that stem from improper environmental control. 3-(Aminomethyl)picolinic acid is a bifunctional chelator and building block containing both a basic primary amine and an acidic carboxyl group on a pyridine ring.[1][2] This zwitterionic nature makes it susceptible to hygroscopic clumping , oxidative discoloration , and trace decarboxylation if mishandled.[1]
This guide moves beyond generic MSDS recommendations to provide a field-proven, self-validating storage protocol designed to maintain >98% purity over extended periods.
Part 1: Critical Storage Parameters
To prevent the "Yellowing Syndrome" (oxidation) and "Hard-Cake" formation (moisture absorption), you must control four variables.
Temperature: The Kinetic Brake[2]
-
Recommendation: -20°C (Long-term) | 2-8°C (Active Use) [1][2]
-
Scientific Rationale: While the pyridine ring provides thermodynamic stability, the aminomethyl arm (
) is kinetically reactive.[1][2] Lowering the temperature to -20°C significantly reduces the rate of nitrogen oxidation and potential decarboxylation at the 2-position [1].[2] -
Protocol: Store in a non-cycling freezer. Avoid "frost-free" units that cycle temperature to melt ice, as this thermal fluctuation promotes crystal growth and moisture migration.[1]
Humidity: The Catalyst for Degradation[2]
-
Scientific Rationale: This compound is often supplied as a hydrochloride salt or exists as a zwitterion.[1] Both forms are hygroscopic .[1] Absorbed water does not just alter the mass; it acts as a solvent medium on the crystal surface, facilitating proton transfer and accelerating oxidation reactions [2].[2]
-
Protocol: Secondary containment is mandatory.[1] Place the primary vial inside a sealed jar containing active desiccant (e.g., silica gel or Drierite™) with a humidity indicator card.[1][2]
Atmosphere: The Oxidative Shield
-
Recommendation: Argon or Nitrogen Overlay [1]
-
Scientific Rationale: Primary amines react with atmospheric
to form carbamates and with to form N-oxides or colored imine impurities.[1][2] -
Protocol: After every use, backfill the headspace of the vial with dry Argon or Nitrogen before resealing.[2] Parafilm is insufficient; use a tightly screwed cap with a Teflon liner.[1]
Light: The Photochemical Trigger[2]
Part 2: Troubleshooting & FAQs
Q1: My white powder has turned faint yellow/beige. Is it still usable?
Diagnosis: Surface Oxidation. The amine group has likely undergone trace oxidation or formed a Schiff base with trace impurities.[2]
-
Impact: For standard synthesis (e.g., amide coupling), >95% of the core material is likely intact.[1][2] The color is often due to <1% highly colored impurity.[1][2]
-
Validation Action: Run a quantitative NMR (qNMR) or LC-MS. If the main peak is >95%, use it but calculate stoichiometry based on the adjusted purity.
-
Cleanup: If high purity is required, recrystallize from a water/ethanol mixture or wash with cold ether if the impurity is non-polar.[2]
Q2: The powder has clumped into a hard solid. How do I handle this?
Diagnosis: Hygroscopic Caking. Moisture has entered the vial, causing partial dissolution and recrystallization (bridging).[1]
-
Immediate Risk: Weighing errors.[1] You are weighing water + compound.[1]
-
Corrective Action:
-
Dry the material in a vacuum desiccator over
for 24 hours. -
Re-weigh to determine water loss.[1]
-
Crucial Step: Do not try to chip it out with a metal spatula (risk of glass breakage or metal contamination).[1] Dissolve the entire content in a known volume of solvent to create a stock solution, then aliquot.[2]
-
Q3: Can I store this compound in solution (DMSO or Water)?
Diagnosis: Solvent Stability.
Part 3: Decision Logic & Degradation Pathways
Workflow: Storage Decision Tree
Figure 1: Decision logic for handling incoming shipments and routine usage to prevent moisture-induced degradation.
Mechanism: Potential Degradation Pathways[1][3]
Figure 2: Primary degradation vectors.[1][2] Note that oxidative yellowing is the most visible indicator of poor storage.[2]
Part 4: Summary Data Table
| Parameter | Recommended Condition | Failure Mode (If Ignored) | Recovery Possible? |
| Temperature | -20°C | Accelerated oxidation; Decarboxylation (rare) | No (Chemical change) |
| Humidity | <30% RH (Desiccator) | Clumping; Hydrolysis; Mass error | Yes (Vacuum dry) |
| Light | Dark / Amber Vial | Photo-oxidation (Browning) | Partial (Recrystallize) |
| Container | Glass + Teflon Liner | Plasticizers leaching; Gas permeability | No |
| Headspace | Inert Gas (Ar/N2) | Carbonate formation; Oxidation | No |
Validation & Comparative
A Comparative Guide to HPLC Method Development for the Analysis of 3-(Aminomethyl)picolinic Acid and Its Impurities
This guide provides a detailed, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the detection and quantification of impurities in 3-(Aminomethyl)picolinic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind methodological choices, offering a scientifically grounded framework for developing robust and reliable analytical protocols.
The Analytical Challenge: Why Impurity Profiling of this compound Matters
This compound is a key chemical intermediate whose purity is critical for the safety and efficacy of active pharmaceutical ingredients (APIs). Regulatory bodies like the FDA and EMA mandate stringent control over impurities, which can originate from starting materials, by-products of synthesis, or degradation. The unique chemical nature of this compound—possessing both an acidic picolinic acid moiety and a basic aminomethyl group—presents a significant challenge for chromatographic separation. Its zwitterionic character and high polarity make it poorly retained on traditional reversed-phase (RP) columns, often leading to issues like poor peak shape and co-elution with polar impurities.
This guide explores and compares several HPLC-based strategies to overcome these challenges, providing the data and protocols necessary to select and optimize an appropriate analytical method.
Comparative Analysis of Chromatographic Approaches
The selection of an appropriate chromatographic mode is the most critical decision in developing a successful method. Here, we compare three primary HPLC techniques suitable for analyzing this compound and its impurities.
Methodological Comparison: Key Performance Indicators
The table below summarizes the performance of different HPLC modes based on typical experimental outcomes for the analysis of a polar, zwitterionic compound like this compound.
| Parameter | Reversed-Phase (RP-HPLC) with Ion-Pairing | Hydrophilic Interaction Liquid Chromatography (HILIC) | Ion-Exchange Chromatography (IEX) |
| Retention Mechanism | Partitioning based on hydrophobicity, enhanced by an ion-pairing agent that masks the charge of the analyte. | Partitioning of polar analytes into a water-enriched layer on the stationary phase surface. | Electrostatic interaction between the charged analyte and oppositely charged functional groups on the stationary phase. |
| Selectivity for Polar Impurities | Moderate. May struggle to resolve structurally similar polar impurities from the main peak. | High. Excellent for separating compounds with minor differences in polarity and charge. | Very High. Primarily separates based on charge state and density. |
| Mobile Phase Complexity | High. Requires careful selection and optimization of the ion-pairing agent concentration and pH. | Moderate. Requires precise control of the organic/aqueous ratio and buffer concentration. | High. Relies on gradient elution by increasing salt concentration or changing pH. |
| Method Robustness | Moderate. Ion-pairing agents can be slow to equilibrate and may shorten column lifetime. | Good. Generally offers good reproducibility once the column is properly equilibrated. | Good. Highly reproducible but can be sensitive to minor changes in mobile phase pH and ionic strength. |
| Compatibility with MS | Poor. Ion-pairing agents are typically non-volatile and suppress ionization. | Excellent. Uses volatile mobile phases, making it ideal for LC-MS applications. | Moderate to Poor. High salt concentrations are not ideal for MS; requires desalting or specialized interfaces. |
Workflow for HPLC Method Development
The following diagram illustrates a logical workflow for developing a robust HPLC method for this compound.
Caption: A structured workflow for HPLC method development.
Experimental Protocols: Step-by-Step Methodologies
The following sections provide detailed protocols for two recommended starting points: a HILIC method for its high selectivity and MS compatibility, and an Ion-Pair RP-HPLC method as a widely available alternative.
Protocol 1: HILIC Method for High Selectivity and MS-Compatibility
HILIC is often the preferred technique for polar compounds as it provides excellent retention and separation. The mechanism relies on partitioning the analyte between a high-organic mobile phase and a water-enriched layer on the surface of a polar stationary phase.
Instrumentation & Columns:
-
HPLC or UHPLC system with a quaternary pump and UV detector.
-
Column: Waters ACQUITY UPLC BEH Amide, 130Å, 1.7 µm, 2.1 mm X 100 mm.
Reagents:
-
Acetonitrile (ACN), HPLC grade or higher.
-
Formic acid, 99% or higher.
-
Ammonium formate, LC-MS grade.
-
High-purity water (18.2 MΩ·cm).
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 10 mM Ammonium formate in water, pH adjusted to 3.0 with Formic acid.
-
Mobile Phase B (Organic): 90:10 (v/v) Acetonitrile:Water with 10 mM Ammonium formate, pH adjusted to 3.0 with Formic acid.
-
-
Sample Preparation:
-
Dissolve this compound reference standard and sample in a 70:30 (v/v) Acetonitrile:Water mixture to a final concentration of 1 mg/mL. This high organic content is crucial for good peak shape in HILIC.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
UV Detection: 265 nm.
-
Gradient Program:
Time (min) %A %B 0.0 5 95 10.0 40 60 12.0 40 60 12.1 5 95 | 15.0 | 5 | 95 |
-
Rationale for Choices:
-
BEH Amide Column: Provides excellent retention for polar, basic compounds and offers high stability.
-
Ammonium Formate/Formic Acid Buffer: This is a volatile buffer system, making the method fully compatible with mass spectrometry for impurity identification. The pH of 3.0 ensures that the picolinic acid moiety is protonated, influencing its interaction with the stationary phase.
Protocol 2: Ion-Pair Reversed-Phase HPLC Method
This method uses an ion-pairing reagent to retain the polar analyte on a traditional C18 column. It is a robust alternative when HILIC columns are not available or when dealing with complex matrices.
Instrumentation & Columns:
-
HPLC system with a binary or quaternary pump and UV detector.
-
Column: Agilent ZORBAX Eclipse Plus C18, 95Å, 3.5 µm, 4.6 mm X 150 mm.
Reagents:
-
Methanol (MeOH), HPLC grade.
-
Sodium 1-hexanesulfonate (ion-pairing agent).
-
Phosphoric acid, 85%.
-
High-purity water (18.2 MΩ·cm).
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 10 mM Sodium 1-hexanesulfonate in water, pH adjusted to 2.5 with Phosphoric acid.
-
Mobile Phase B (Organic): Methanol.
-
-
Sample Preparation:
-
Dissolve this compound reference standard and sample in Mobile Phase A to a final concentration of 1 mg/mL. It is critical to use the mobile phase as the diluent to avoid peak distortion.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 265 nm.
-
Gradient Program:
Time (min) %A %B 0.0 95 5 20.0 50 50 25.0 50 50 25.1 95 5 | 30.0 | 95 | 5 |
-
Rationale for Choices:
-
Sodium 1-hexanesulfonate: This ion-pairing agent forms a neutral complex with the positively charged amino group of the analyte, allowing for retention on the C18 stationary phase.
-
Low pH (2.5): The low pH suppresses the ionization of the carboxylic acid group, further promoting retention.
-
C18 Column: A workhorse of reversed-phase chromatography, providing a hydrophobic stationary phase for the ion-paired analyte to partition into.
Method Validation and System Suitability
Regardless of the chosen method, a validation study according to ICH Q2(R1) guidelines is mandatory for use in a regulated environment.
Caption: Key parameters for analytical method validation.
System Suitability Tests (SST): Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.
-
Tailing Factor: Should be ≤ 2.0 for the main peak.
-
Theoretical Plates (N): Should be > 2000.
-
Repeatability (%RSD): The relative standard deviation for peak area from at least five replicate injections of a standard should be ≤ 2.0%.
-
Resolution (Rs): The resolution between the main peak and the closest eluting impurity should be > 1.5.
Conclusion and Recommendations
For the analysis of this compound and its polar impurities, a HILIC-based method is highly recommended as the primary choice. Its superior selectivity for polar compounds and inherent compatibility with mass spectrometry provide significant advantages for both routine quality control and impurity identification studies.
An ion-pair reversed-phase method serves as a robust and reliable alternative , particularly in laboratories where HILIC is not yet established. While it may lack the MS-compatibility of HILIC, it can be developed into a highly effective quality control method with careful optimization and column maintenance.
The ultimate choice of method should be guided by the specific analytical target profile, including the number and nature of impurities to be monitored, the required sensitivity, and the available instrumentation. The protocols and comparative data presented in this guide offer a solid foundation for making an informed decision and accelerating the development of a validated, fit-for-purpose HPLC method.
References
Comparing binding affinity of 3-(Aminomethyl)picolinic acid vs isonicotinic acid derivatives
Topic: Comparing Binding Affinity: 3-(Aminomethyl)picolinic Acid vs. Isonicotinic Acid Derivatives Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Lead Optimization Specialists
Executive Summary: The Chelation vs. Vector Paradigm
In medicinal chemistry, the choice between This compound (3-AMP) and isonicotinic acid (INA) derivatives represents a fundamental divergence in binding strategy: Active Site Chelation versus Geometric Scaffolding .
-
This compound functions primarily as a Zinc Binding Group (ZBG) or bidentate chelator. Its high affinity is thermodynamically driven by the formation of stable 5-membered chelate rings with active site metals (Zn²⁺, Fe²⁺, Ni²⁺), augmented by the 3-position amine interacting with secondary protein residues.
-
Isonicotinic acid derivatives function as Linear Vectors . Their affinity relies on the para-substitution pattern to project pharmacophores into deep pockets while utilizing the pyridine nitrogen as a hydrogen bond acceptor (HBA). They rarely chelate active site metals directly in a bidentate fashion due to geometric constraints.
This guide analyzes the physicochemical drivers of these binding modes, supported by experimental protocols for validation.
Mechanistic Analysis: Binding Modes & Energetics
A. This compound: The "Anchored Claw"
This scaffold is a privileged motif in metalloenzyme inhibitors (e.g., Histone Deacetylases (HDACs), Matrix Metalloproteinases (MMPs), and Lysine Demethylases (KDMs)).
-
Primary Interaction (The Claw): The pyridine nitrogen (
) and the 2-carboxylate oxygen form a bidentate coordination complex with the metal ion.-
Thermodynamics: This interaction is entropy-driven (displacement of solvent water molecules from the metal coordination sphere).
-
-
Secondary Interaction (The Anchor): The 3-aminomethyl group provides a critical "handle." In KDM inhibitors, this amine often forms a salt bridge or hydrogen bond with a conserved aspartate or glutamate residue near the active site, significantly boosting potency (
shifts from to range). -
Electronic Hardness: Picolinic acid is electronically "harder" than nicotinic isomers, making it highly specific for hard Lewis acids (Zn²⁺, Fe³⁺).
B. Isonicotinic Acid Derivatives: The "Linear Vector"
Commonly seen in antitubercular drugs (Isoniazid derivatives) and GPCR ligands.
-
Geometry: The 1,4-substitution pattern creates a linear axis. This is ideal for spanning narrow hydrophobic channels or connecting two distant binding pockets (e.g., bridging the entrance and active site of a receptor).
-
Electronic Interaction: The pyridine nitrogen is exposed to solvent or specific H-bond donors (e.g., Arg/Tyr residues in COX-2). It does not bind the metal adjacent to the carboxylate because the bite angle is impossible for bidentate chelation.
-
Affinity Driver: Binding is driven by shape complementarity (Van der Waals) and specific H-bond networks rather than dative metal coordination.
Quantitative Comparison: Performance Metrics
| Feature | This compound (3-AMP) | Isonicotinic Acid Derivatives (INA) |
| Primary Binding Mode | Bidentate Chelation (Metal Coordination) | H-Bonding / Intercalation / Covalent |
| Key Target Classes | Metalloenzymes (HDAC, KDM, MMP) | GPCRs, COX-2, InhA (TB), DNA Intercalators |
| Dissociation Constant ( | High Affinity (1 nM – 500 nM) (Driven by metal bond strength) | Variable (10 nM – 10 |
| Enthalpy ( | Highly Exothermic (Metal bond formation) | Moderately Exothermic (H-bonds/VdW) |
| Selectivity Challenge | Metal Selectivity: Risk of scavenging physiological metals (toxicity).[1] | Off-Target Binding: Pyridine N can interact promiscuously if not sterically shielded. |
| pKa Influence | Zwitterionic character affects permeability. 3-amine pKa ~8-9. | Ring N pKa ~3-4 (low basicity unless substituted). |
Visualization of Signaling & Binding Pathways
The following diagram illustrates the divergent binding logic between the two scaffolds.
Caption: Comparative binding logic. Picolinic derivatives leverage dual-point metal anchoring, while Isonicotinic derivatives utilize linear geometry for deep-pocket penetration.
Experimental Protocols for Validation
To objectively compare these moieties in your specific biological context, use the following self-validating protocols.
Protocol A: Isothermal Titration Calorimetry (ITC) for Metal Affinity
Use this to validate the chelation strength of 3-AMP derivatives.
-
Preparation:
-
Ligand: Dissolve this compound derivative in HEPES buffer (pH 7.4) to 200
M. -
Metal: Prepare ZnCl₂ or FeSO₄ solution (2 mM) in the exact same buffer to prevent heat of dilution artifacts.
-
-
Execution:
-
Load Ligand into the sample cell and Metal into the syringe.
-
Perform 20 injections of 2
L each at 25°C.
-
-
Analysis:
-
Fit data to a One Set of Sites model.
-
Success Metric: A binding stoichiometry (
) of ~1.0 (for 1:1 complex) or ~0.5 (for 1:2) and a distinct exothermic signature ( ). -
Contrast: Isonicotinic acid will show negligible heat of binding to free metal in this range unless pH > 8 or specific auxiliary ligands are present.
-
Protocol B: Competitive Fluorescence Polarization (FP)
Use this to measure binding stability in the presence of competing substrates.
-
Tracer Synthesis: Conjugate a known binder (e.g., SAHA for HDACs) with Fluorescein isothiocyanate (FITC).
-
Assay Setup:
-
Incubate Protein (10 nM) + Tracer (5 nM) in 384-well black plates.
-
Titrate 3-AMP or INA derivatives (1 nM to 100
M).
-
-
Readout:
-
Measure polarization (mP) after 1 hour equilibrium.
-
Data Interpretation:
-
3-AMP: Expect steep Hill slopes (~1.0) and low
values if the metal is present. Addition of EDTA should abolish binding (proving metal dependence). -
INA: Binding should be insensitive to EDTA unless the protein structure itself collapses without metal.
-
-
References
-
Vertex AI Search. (2025). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids. NIH. 2
-
Vertex AI Search. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. 3
-
Vertex AI Search. (2025). Synthesis of Highly Potent Anti-Inflammatory Compounds from Isonicotinic Acid. NIH. 4
-
Vertex AI Search. (2023). Biological Effects of HDAC Inhibitors Vary with Zinc Binding Group. MDPI. 5
-
Vertex AI Search. (2025). Discovery of new pyridine 3-carboxylic acid-based pharmacophores. PMC. 6[3]
Sources
- 1. Isonicotinic acid - Wikipedia [en.wikipedia.org]
- 2. Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]
Definitive Structural Confirmation of 3-(Aminomethyl)picolinic Acid via Single-Crystal XRD
[1]
Executive Summary: The Structural Challenge
In drug discovery and ligand synthesis, 3-(Aminomethyl)picolinic acid (3-AMPA) presents a specific structural validation challenge. As a bifunctional chelator and a structural isomer of 4-, 5-, and 6-(aminomethyl)picolinic acids, its absolute configuration is critical for structure-activity relationship (SAR) studies.[1]
While NMR (
-
Solid-State Protonation: Whether the molecule exists as a neutral species or a zwitterion (proton transfer from carboxylic acid to the pyridine nitrogen or the primary amine).[1]
-
Polymorphism: The specific crystal packing that dictates solubility and bioavailability.[1]
-
Isomeric Purity: Subtle positional isomers that co-crystallize or overlap in 1D NMR spectra.[1]
This guide outlines the Single-Crystal X-Ray Diffraction (SC-XRD) protocol to serve as the "Gold Standard" for confirming the identity and solid-state behavior of 3-AMPA.
Comparative Analysis: XRD vs. Spectral Alternatives
The following table contrasts the utility of SC-XRD against standard characterization methods for this specific class of picolinic acid derivatives.
| Feature | SC-XRD (Gold Standard) | NMR ( | HRMS (Mass Spec) |
| Primary Output | 3D Atomic Coordinates (XYZ) | Magnetic Environment of Nuclei | Elemental Composition ( |
| Isomer Resolution | Absolute (Direct visualization of electron density) | Inferred (Coupling constants, NOE) | Ambiguous (Isomers have identical mass) |
| Protonation State | Definitive (Locates H-atoms in difference map) | Averaged (Fast exchange in | Gas Phase Only (Ionization dependent) |
| Sample State | Solid Crystal (Lattice packing) | Solution (Solvated free rotation) | Gas Phase Ion |
| Data Integrity | Self-validating ( | Requires Reference Standards | Requires Theoretical Calculation |
Expert Insight: For picolinic acid derivatives, NMR in
often shows averaged signals due to rapid proton exchange.[1] Only XRD can confirm if the synthesized solid is the zwitterionic tautomer (pyridinium carboxylate), which is the thermodynamically preferred form for many crystalline picolinates [1].
Experimental Protocol: Crystallization & Data Collection
The bottleneck in XRD is not the diffraction, but the crystallogenesis . 3-AMPA is highly polar; standard organic solvents (hexane/ethyl acetate) often yield amorphous precipitates rather than diffraction-quality crystals.[1]
Phase 1: Crystal Growth (Vapor Diffusion Method)[1]
-
Objective: Grow single crystals
mm in at least two dimensions. -
Solvent System: Water (Good solvent) / Ethanol or Acetonitrile (Anti-solvent).[1]
Step-by-Step:
-
Dissolution: Dissolve 20 mg of crude 3-AMPA in the minimum amount of deionized water (
mL) in a small analytical vial (inner vial). Slight warming ( C) may assist, but avoid boiling to prevent decomposition.[1] -
Filtration: Filter the solution through a 0.22
m PTFE syringe filter into the inner vial to remove dust nuclei (critical for minimizing twinning). -
Setup: Place the open inner vial inside a larger jar containing 5 mL of absolute Ethanol (the anti-solvent).
-
Equilibration: Seal the outer jar tightly. Allow to stand undisturbed at room temperature (
C) for 3-7 days. -
Harvesting: Ethanol vapor will diffuse into the water, slowly lowering solubility.[1] Look for colorless, block-like or prismatic crystals.[1] Avoid needles, which often indicate rapid precipitation and poor diffraction.[1]
Phase 2: Data Collection Strategy
-
Instrument: Bruker APEX-II or equivalent diffractometer.
-
Source: Molybdenum (
, Å) is preferred over Copper for this molecule to minimize absorption, though is acceptable if crystals are very small ( mm). -
Temperature: Collect at 100 K (Cryostream).
-
Reasoning: Low temperature reduces thermal vibration (atomic displacement parameters), allowing for precise location of Hydrogen atoms—essential for confirming the zwitterionic state.
-
Structural Validation Workflow
The following diagram illustrates the decision logic for confirming the structure, specifically distinguishing the 3-aminomethyl isomer from alternatives.
Caption: Logical workflow for confirming this compound structure and protonation state via XRD.
Data Interpretation: What to Look For
When analyzing the solved structure (typically using Olex2 or SHELXL), focus on these specific parameters to validate the this compound identity.
A. The Zwitterionic Signature
Picolinic acid derivatives frequently crystallize as zwitterions.[1]
-
Look for: A hydrogen atom located on the Pyridine Nitrogen (
) rather than the Carboxylate Oxygen. -
Bond Length Validation:
-
C-O Distances: In a zwitterionic carboxylate (
), the two C-O bond lengths are nearly identical (approx.[1] 1.25 – 1.27 Å ) due to resonance [2].[1] -
Neutral Acid: If neutral (
), one bond will be short ( , ~1.21 Å) and one long ( , ~1.32 Å). -
C-N-C Angle: Protonation of the pyridine ring typically expands the internal
bond angle to [3].[1]
-
B. Isomer Differentiation (The "3-Position" Check)
To confirm the 3-aminomethyl isomer over the 4- or 6- isomers:
-
Locate the Pyridine Nitrogen (set as atom N1).[1]
-
Locate the Carboxylate Carbon (C_carboxy) attached to C2.[1]
-
The Aminomethyl group (
) must be attached to C3 (the carbon immediately adjacent to the C2-Carboxyl junction).[1] -
Torsion Angles: Check the torsion angle of
. This often deviates from planarity to relieve steric strain between the amine and the carboxylate group, a feature distinct from the more planar 4-isomer.
C. Hydrogen Bonding Network
Expect a 3D network driven by strong charge-assisted hydrogen bonds:
References
-
Lopresti, M. (2025).[1] "Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility." ChemistryOpen. [1]
-
Robeyns, K. et al. (2023).[1] "Solubility and Crystallization Studies of Picolinic Acid." MDPI Processes, 11(3), 682.[1]
-
Huang, G. (2021).[1][2][3] "The crystal structure of 3-bromopicolinic acid." Zeitschrift für Kristallographie - New Crystal Structures, 236(6).[1][2]
Distinguishing 3-(Aminomethyl)picolinic acid from regioisomers via 13C NMR
This guide outlines a high-precision methodology for distinguishing 3-(Aminomethyl)picolinic acid (3-AMPA) from its regioisomers using 13C NMR spectroscopy.
The analysis focuses on the critical distinction between the target molecule and its most likely synthetic byproducts or structural isomers: 4-(aminomethyl)picolinic acid , 5-(aminomethyl)picolinic acid , and 6-(aminomethyl)picolinic acid .
Executive Summary & Structural Context
In drug discovery—particularly in the synthesis of metalloproteinase inhibitors or PARP inhibitors—the regiochemical purity of the pyridine core is non-negotiable. This compound acts as a bidentate ligand or a pharmacophore scaffold. Its regioisomers possess distinct electronic environments that dramatically alter binding affinity.
The Challenge: The 13C NMR spectra of substituted pyridines are highly sensitive to pH and concentration due to zwitterionic equilibria (between the carboxylic acid and the basic pyridine nitrogen/primary amine).
The Solution: This guide utilizes a Self-Validating HMBC (Heteronuclear Multiple Bond Correlation) Protocol combined with substituent-additivity shift analysis to unambiguously assign regiochemistry.
Target vs. Isomers[1]
-
Target: this compound (Substituents at C2, C3)
-
Isomer A: 4-(Aminomethyl)picolinic acid (Substituents at C2, C4)
-
Isomer B: 5-(Aminomethyl)picolinic acid (Substituents at C2, C5)
-
Isomer C: 6-(Aminomethyl)picolinic acid (Substituents at C2, C6)
Theoretical Framework: 13C Chemical Shift Prediction
To interpret the spectrum, we must first establish the baseline shifts of the pyridine ring and the perturbations caused by the substituents.
Base Shift Rules (Pyridine Core)
-
C2/C6 (α to N): Deshielded (~150 ppm) due to electronegative nitrogen.
-
C3/C5 (β to N): Shielded (~124 ppm) due to resonance electron density.
-
C4 (γ to N): Intermediate (~136 ppm).
Substituent Effects (Additivity Principle)[2]
-
Carboxylic Acid (-COOH) at C2:
-
Ipso (C2): +2 to +5 ppm (Deshielding).
-
Ortho (C3): +1 to +3 ppm.
-
Carbonyl Carbon: Distinct signal at 165–175 ppm .[1]
-
-
Aminomethyl (-CH2NH2):
-
Methylene Carbon: Distinct aliphatic signal at 40–45 ppm .
-
Ipso Effect: The ring carbon attached to -CH2NH2 shifts upfield slightly or remains neutral compared to a direct methyl group.
-
Comparative Shift Table (Predicted in D2O/NaOD)
Note: Values are approximate and pH-dependent. The pattern is diagnostic.
| Carbon Position | 3-AMPA (Target) | 4-AMPA | 5-AMPA | 6-AMPA |
| C2 (COOH-bearing) | ~150-155 ppm (quat) | ~150-155 ppm (quat) | ~150-155 ppm (quat) | ~150-155 ppm (quat) |
| C3 | ~135-140 ppm (quat) | ~125 ppm (CH) | ~125 ppm (CH) | ~125 ppm (CH) |
| C4 | ~138 ppm (CH) | ~145-150 ppm (quat) | ~138 ppm (CH) | ~138 ppm (CH) |
| C5 | ~126 ppm (CH) | ~126 ppm (CH) | ~135-140 ppm (quat) | ~126 ppm (CH) |
| C6 | ~148 ppm (CH) | ~150 ppm (CH) | ~145 ppm (CH) | ~155-160 ppm (quat) |
| -CH2- (Aliphatic) | ~42 ppm | ~44 ppm | ~42 ppm | ~46 ppm |
| -COOH (Carbonyl) | ~170 ppm | ~170 ppm | ~170 ppm | ~170 ppm |
Key Diagnostic Feature:
-
3-AMPA : Look for a quaternary carbon signal in the "shielded" region (~135-140 ppm) corresponding to C3.
-
4-AMPA : Quaternary signal is in the "deshielded" region (~145-150 ppm).
-
6-AMPA : Quaternary signal is far downfield (~155+ ppm) next to the N.
The Self-Validating HMBC Protocol
Relying on chemical shifts alone is risky due to solvent effects. The HMBC (Heteronuclear Multiple Bond Correlation) experiment provides irrefutable connectivity data. This protocol validates the structure by tracing the coupling of the methylene protons (-CH2-) to the ring carbons.
Logical Workflow
-
Identify the Methylene Protons (1H NMR): Locate the singlet/doublet for -CH2- around 3.8–4.2 ppm.
-
Trace HMBC Correlations: Look for 2-bond (2J) and 3-bond (3J) couplings from these protons to ring carbons.
HMBC Decision Matrix
| Isomer | Methylene Protons Correlate To... | Structural Logic |
| 3-AMPA (Target) | C2 (Quat) , C4 (CH) | -CH2- is at C3. It sees C2 (ipso to N) and C4. |
| 4-AMPA | C3 (CH) , C5 (CH) | -CH2- is at C4. It sees two equivalent/symmetric CHs (if symmetric) or distinct C3/C5. |
| 5-AMPA | C4 (CH) , C6 (CH) | -CH2- is at C5. It sees C4 and the very downfield C6. |
| 6-AMPA | C5 (CH) | -CH2- is at C6. It sees C5. |
The "Smoking Gun" for 3-AMPA: You must observe a strong correlation from the aliphatic -CH2- protons to the Carboxyl-bearing Carbon (C2) or the Carbonyl Carbon itself (rare 4J, but possible). If the -CH2- protons correlate to a carbon that is also coupled to the aromatic H6 (doublet, ~8.5 ppm), you likely have the 5-isomer , not the 3-isomer.
Visualization of Logic
Caption: Decision tree for distinguishing regioisomers based on HMBC connectivity from the methylene handle.
Experimental Protocol
To ensure reproducibility and minimize zwitterionic shifting, a buffered sample preparation is required.
Step 1: Sample Preparation
-
Solvent: D2O (Deuterium Oxide) is preferred due to the polarity of the amino acid.
-
pH Standardization: Add 2 equivalents of NaOD (Sodium Deuteroxide) or K2CO3.
-
Reasoning: This deprotonates both the carboxylic acid (COO-) and the amine (NH2), ensuring the molecule is in a single anionic state. This sharpens peaks and stabilizes chemical shifts.
-
-
Concentration: 10–20 mg in 0.6 mL solvent.
Step 2: Acquisition Parameters
-
13C {1H} (Proton Decoupled):
-
Relaxation Delay (D1): ≥ 2.0 seconds (Critical for quaternary carbons C2 and C3).
-
Scans: ≥ 512 (to visualize low-intensity quaternary carbons).
-
-
HMBC (Gradient Selected):
-
Optimize for Long-Range Coupling (CNST13): 8 Hz (Standard for 2-3 bond couplings).
-
Step 3: Data Processing[6]
-
Apply Exponential Multiplication (LB = 1.0 - 2.0 Hz) to the 13C FID to improve the signal-to-noise ratio for quaternary carbons.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for substituent additivity rules).
-
PubChem Compound Summary. (2024). This compound (CID 73836). Link
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Source for Pyridine shift logic).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
